molecular formula C6H5ClN4 B3254884 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine CAS No. 245325-32-0

5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine

Cat. No.: B3254884
CAS No.: 245325-32-0
M. Wt: 168.58 g/mol
InChI Key: YTVCEQKHPBTCQI-UHFFFAOYSA-N
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Description

5-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine (CAS 245325-32-0) is a high-value heterocyclic scaffold of significant interest in fragment-based drug discovery (FBDD) and medicinal chemistry . This compound serves as a versatile building block due to its multiple vectors for functionalization, allowing researchers to efficiently elaborate the core structure to explore chemical space and optimize for target binding . Its key applications include serving as a precursor for the synthesis of more complex molecules for pharmaceutical research. The synthetic utility of this scaffold is demonstrated by its potential for selective functionalization at several positions. The C-5 chloro substituent is a key handle for further derivatization via metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to introduce a variety of amine functionalities . Furthermore, the core structure can be selectively functionalized at the C-3 position through iridium-catalyzed C-H borylation followed by Suzuki-Miyaura cross-coupling, providing access to a diverse array of analogues . This multi-vector elaboration capability makes it an exceptionally valuable tool for hit-to-lead optimization campaigns in drug discovery. The product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-5-1-3-4(2-9-5)10-11-6(3)8/h1-2H,(H3,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVCEQKHPBTCQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Cl)NN=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The 5-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine Core: A Technical Guide to a Privileged Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pursuit of Kinase Selectivity and the Rise of Privileged Scaffolds

The human kinome, comprising over 500 protein kinases, represents one of the most critical target families in modern drug discovery. These enzymes orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[2] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms, with numerous approved drugs demonstrating significant clinical success.[1]

A central challenge in kinase drug discovery is achieving selectivity. The highly conserved nature of the ATP-binding site across the kinome makes it difficult to design inhibitors that potently block the intended target without engaging off-target kinases, which can lead to toxicity. This has led to the concept of "privileged scaffolds" – core molecular structures that possess a favorable arrangement of atoms and functional groups to bind effectively and with a degree of selectivity to the ATP-binding pocket of kinases.

One such promising framework is the pyrazolopyridine core. This heterocyclic system acts as a bioisostere of the adenine ring of ATP, enabling it to form key hydrogen bond interactions with the "hinge" region of the kinase active site, a critical anchor point for many inhibitors.[1][2] This guide provides an in-depth technical overview of a specific, highly versatile member of this family: 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine . We will explore its synthesis, its role as a foundation for developing potent kinase inhibitors, the structure-activity relationships that govern its efficacy, and the key experimental methodologies used to validate its function.

The Pyrazolo[3,4-c]pyridine Core: An ATP-Mimetic Hinge Binder

The efficacy of the pyrazolopyridine scaffold stems from its structural and electronic similarity to purine.[3] This allows it to function as an effective ATP-competitive inhibitor. The nitrogen atoms within the bicyclic ring system are positioned to mimic the hydrogen bonding pattern of the adenine base, interacting with the backbone amide and carbonyl groups of the kinase hinge region. This interaction is fundamental to anchoring the inhibitor within the active site, providing a stable platform for further optimization. The 5-chloro substituent on the pyridine ring serves as a crucial synthetic handle, allowing for diverse chemical modifications to explore structure-activity relationships (SAR) and fine-tune the inhibitor's properties.

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of the 5-chloro-1H-pyrazolo[3,4-c]pyridine scaffold is a multi-step process that can be achieved through established synthetic routes. The following protocol is a representative example based on published literature.[3][4]

Experimental Protocol: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine

Objective: To synthesize the 5-chloro-1H-pyrazolo[3,4-c]pyridine core scaffold.

Materials:

  • Starting Material: Appropriate substituted pyridine precursor (e.g., 2,6-dichloro-4-methylnicotinonitrile or similar)

  • Sodium Nitrite (NaNO₂)

  • Acetic Anhydride (Ac₂O)

  • 1,2-Dichloroethane (DCE)

  • Methanol (MeOH)

  • Sodium Methoxide (NaOMe)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Methodology:

  • Step 1: Acetoxylation and Cyclization (Formation of Pyrazolopyridine Ring)

    • Dissolve the starting pyridine precursor in 1,2-dichloroethane (DCE) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add acetic anhydride (Ac₂O) to the solution.

    • Carefully add sodium nitrite (NaNO₂) portion-wise to the reaction mixture at room temperature. Caution: This reaction can be exothermic and may release gas.

    • After the addition is complete, heat the reaction mixture to 90 °C and stir for approximately 20 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

  • Step 2: Deacetylation

    • Carefully quench the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the organic layer with a suitable solvent like dichloromethane or ethyl acetate.

    • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetylated intermediate.

    • Dissolve the crude intermediate in methanol (MeOH).

    • Add a solution of sodium methoxide (NaOMe) in methanol and stir the mixture at room temperature for 1 hour.[4]

    • Monitor the deacetylation by TLC or LC-MS.

  • Step 3: Purification

    • Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude product by silica gel flash column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure 5-chloro-1H-pyrazolo[3,4-c]pyridine scaffold.[3]

Key Kinase Targets and Structure-Activity Relationship (SAR)

Derivatives of the pyrazolopyridine scaffold have shown inhibitory activity against a wide range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Cyclin-Dependent Kinases (CDKs), and C-terminal Src kinase (CSK).[1][5][6][7] The versatility of this core lies in its amenability to "vectorial functionalisation," where different positions on the scaffold can be selectively modified to optimize potency, selectivity, and pharmacokinetic properties.[3][8]

Caption: Vectorial functionalisation of the pyrazolo[3,4-c]pyridine scaffold.

Key SAR Insights:

  • N1-H Group: The hydrogen on the N1 position of the pyrazole ring is often critical for activity. It typically acts as a hydrogen bond donor to the kinase hinge region. In one study on FGFR inhibitors, methylation of this nitrogen completely abolished enzymatic activity, highlighting its importance.[6]

  • C3-Amine Group: The 3-amino group is a key vector for introducing diversity. Acylation or coupling with various moieties at this position can be used to probe deeper into the ATP-binding pocket and engage with residues that confer selectivity.

  • C5-Chloro Group: This position is an excellent handle for Pd-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination.[8] This allows for the introduction of larger groups that can extend towards the solvent-exposed region of the active site, improving properties like solubility and cell permeability.

  • C7 Position: Selective metalation at the C7 position allows for the introduction of substituents that can fine-tune potency and selectivity by interacting with specific sub-pockets of the kinase active site.[8]

Target Kinase FamilyExample Modification on Pyrazolopyridine ScaffoldResulting ActivityReference
FGFR 6-(2,6-dichloro-3,5-dimethoxyphenyl) at C6Potent inhibition (nanomolar IC₅₀)[6]
CSK Replacement of a pyridazinone with pyrazolo[1,5-a]pyridineSignificant improvement in potency[1][5]
c-Met Phenylsulfonamide derivativesPotent inhibition (nanomolar IC₅₀)[9]
CDK Furyl group substitution on a related pyrazolopyridazineHigh activity against CDK1[7]

Methodologies for Evaluating Kinase Inhibition

Validating the activity of novel inhibitors requires a multi-tiered approach, starting with biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to confirm activity in a more biologically relevant context.[10][11]

Kinase_Inhibitor_Workflow cluster_discovery Discovery & Synthesis cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Compound Synthesized Pyrazolopyridine Derivative Biochemical Primary Screening: Direct Kinase Inhibition (IC₅₀) Compound->Biochemical Test Compound Selectivity Kinome Profiling: Selectivity Panel Biochemical->Selectivity Confirm Potency TargetEngage Target Engagement (e.g., NanoBRET) Selectivity->TargetEngage Confirm Selectivity Phospho Substrate Phosphorylation (e.g., Western Blot, ELISA) TargetEngage->Phospho Confirm Intracellular Binding Prolif Determine Cellular Efficacy Phospho->Prolif Confirm Pathway Inhibition

Caption: General workflow for kinase inhibitor evaluation.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based ADP Detection)

This protocol describes a universal, luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[12] This method is highly sensitive, robust, and amenable to high-throughput screening.[12][13]

Objective: To determine the IC₅₀ value of a test compound against a target kinase.

Materials:

  • Target Kinase Enzyme System (enzyme, substrate, reaction buffer)

  • Test compound (this compound derivative) serially diluted in DMSO

  • ATP solution

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Methodology:

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2 µL of the kinase reaction buffer containing the kinase enzyme.

    • Add 1 µL of the test compound at various concentrations (typically a 10-point, 3-fold serial dilution). Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • To initiate the kinase reaction, add 2 µL of a solution containing the kinase substrate and ATP (at a concentration near the Kₘ for the specific kinase).

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection (First Step):

    • Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Luminescence Generation (Second Step):

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes to allow the signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Subtract the background ("no enzyme" control) from all data points.

    • Normalize the data to the "no inhibitor" control (representing 100% activity).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.

Essential Cell-Based Assays

While biochemical assays confirm direct enzyme inhibition, cell-based assays are critical to verify that a compound can enter cells, engage its target, and exert a biological effect.[11]

  • Target Engagement Assays: Techniques like NanoBRET™ measure the binding of the compound to the target kinase within living cells, providing direct evidence of intracellular target engagement.[11]

  • Cellular Phosphorylation Assays: These assays, often performed by Western Blot or ELISA, measure the phosphorylation status of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation in the presence of the inhibitor confirms on-target pathway modulation.[11]

  • Cell Proliferation Assays: These assays determine the effect of the inhibitor on the proliferation and viability of cancer cell lines that are known to be dependent on the target kinase's activity.[11]

Clinical Relevance and Future Directions

The broader family of pyrazolopyridines has yielded significant clinical success. Several drugs built upon this scaffold, such as selpercatinib , glumetinib , and olverembatinib , have either been approved or are in late-stage clinical trials for various cancers, validating the therapeutic potential of this core structure.[1]

The this compound scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Future research will likely focus on:

  • Developing highly selective inhibitors: By leveraging detailed structural biology and computational modeling, medicinal chemists can rationally design substitutions to exploit subtle differences in the ATP-binding sites of various kinases.

  • Targeting novel kinases: Applying this scaffold to less-explored or newly validated kinase targets in diseases beyond oncology.

  • Exploring covalent and allosteric inhibition: Modifying the scaffold to incorporate reactive groups for covalent inhibition or to target allosteric sites could lead to inhibitors with improved selectivity and durability of response.

References

  • Scott, J. S. (2018). New Screening Approaches for Kinases. Royal Society of Chemistry.[Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.[Link]

  • Moody, G., & Jones, K. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. MedChemComm.[Link]

  • BellBrook Labs. (2025). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs.[Link]

  • An, F., & Wu, S. (2023). Screening assays for tyrosine kinase inhibitors: A review. PubMed.[Link]

  • RSC Publishing. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.[Link]

  • RSC Publishing. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Publishing.[Link]

  • RSC Publishing. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. RSC Publishing.[Link]

  • ResearchGate. (n.d.). Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine 4a and... ResearchGate.[Link]

  • RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.[Link]

  • ResearchGate. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. ResearchGate.[Link]

  • Ma, L., et al. (2016). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.[Link]

  • Modica, E., et al. (2005). Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. PubMed.[Link]

  • RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing.[Link]

Sources

Technical Guide: Vectorial Functionalization of the 5-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) studies involving 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Discovery Biologists, and Drug Development Professionals.

Executive Summary

The This compound core represents a high-value "privileged scaffold" in modern Fragment-Based Drug Discovery (FBDD). Structurally distinct from the more common [3,4-d]pyrimidine (adenine-mimic) and [3,4-b]pyridine isomers, the [3,4-c]pyridine framework offers unique geometry for accessing specific hydrophobic pockets in kinase active sites, particularly for CDK (Cyclin-Dependent Kinase) , GSK-3 , and ERK families.

This guide details the Structure-Activity Relationship (SAR) mechanics of this scaffold, focusing on the "Vectorial Functionalization" strategy. By independently modifying the N1, C3-amine, and C5-chloro positions, researchers can fine-tune potency, selectivity, and physicochemical properties (solubility/permeability) with high precision.

Structural Biology & Mechanism of Action

ATP-Competitive Inhibition

The pyrazolo[3,4-c]pyridine core functions primarily as an ATP-competitive inhibitor. It binds to the kinase hinge region, mimicking the adenine ring of ATP.

  • Hinge Binding (C3-N & N1): The pyrazole nitrogen (N1-H) and the exocyclic amine (C3-NH2) typically form a bidentate hydrogen bond donor/acceptor motif with the kinase hinge backbone residues.

  • Gatekeeper Interaction (C5-Vector): The 5-chloro substituent is positioned towards the "gatekeeper" residue and the solvent-exposed region, making it a critical handle for selectivity.

Isomeric Advantage

Unlike the [3,4-d]pyrimidine scaffold, the [3,4-c]pyridine lacks the N7 nitrogen. This subtle change alters the electron density of the core, often reducing non-specific toxicity and improving metabolic stability while maintaining high affinity for the ATP pocket.

Chemical Synthesis of the Core[1][2][3][4]

The synthesis of the this compound core is the foundational step. The protocol below ensures high regioselectivity and yield.

Synthesis Workflow (DOT Visualization)

SynthesisPath SM 2-Chloro-4-methyl-5-nitropyridine Step1 Reduction (Fe/NH4Cl) -> Amine Intermediate SM->Step1 Reduction Step2 Diazotization & Cyclization (NaNO2/AcOH) Step1->Step2 Cyclization Core 5-Chloro-1H-pyrazolo[3,4-c]pyridine Step2->Core Formation Final C3-Amination (Hydrazine/EtOH) Core->Final Functionalization

Figure 1: Synthetic pathway for the generation of the this compound core.

Detailed Protocol: Core Synthesis
  • Starting Material: Begin with 2-chloro-4-methyl-5-nitropyridine .

  • Reduction: Reduce the nitro group using Iron (Fe) powder and Ammonium Chloride (NH4Cl) in EtOH/H2O at reflux for 2 hours. Filter hot to remove iron residues. Yields the amine intermediate.[1][2][3]

  • Cyclization (Indazole-like formation): Treat the intermediate with Sodium Nitrite (NaNO2) in Acetic Acid (AcOH) at 0°C, then allow to warm to RT. This forms the 5-chloro-1H-pyrazolo[3,4-c]pyridine core via internal diazotization.

  • C3-Amination: To install the amine at C3, protecting group strategies or direct electrophilic amination can be used, though commercial blocks often come pre-aminated. A common route involves nitration at C3 followed by reduction if starting from the bare scaffold.

Vectorial Functionalization (SAR Deep Dive)

The power of this scaffold lies in its three distinct "growth vectors."

Vector Map

SAR_Vectors Core Pyrazolo[3,4-c]pyridine Core N1 N1 Vector (Solubility/PK) Core->N1 Alkylation C3 C3 Vector (Hinge Interaction) Core->C3 Amide/Urea Coupling C5 C5 Vector (Selectivity/Potency) Core->C5 Suzuki/Buchwald

Figure 2: The three primary growth vectors for SAR optimization on the pyrazolo[3,4-c]pyridine scaffold.

Vector 1: The N1 Position (Solubility & PK)
  • Role: Controls physicochemical properties (LogP, solubility) and prevents metabolic N-glucuronidation.

  • Chemistry: Standard alkylation (R-X, Cs2CO3, DMF) or Mitsunobu reaction.

  • SAR Insight: Small alkyl groups (Methyl, Ethyl) are tolerated but often neutral. Introducing solubilizing groups like tetrahydropyran (THP) , piperidine , or morpholine-ethyl chains here significantly improves oral bioavailability without disrupting hinge binding.

  • Caution: Bulky groups here can clash with the ribose-binding pocket of the kinase.

Vector 2: The C3-Amine (Hinge Binding)
  • Role: The primary "warhead" for H-bonding.

  • Chemistry:

    • Acylation: Reacting with acid chlorides/anhydrides to form amides .

    • Urea Formation: Reacting with isocyanates to form ureas .

  • SAR Insight: Converting the free amine to an amide or urea dramatically alters the H-bond donor/acceptor profile.

    • Amides:[1] Often increase potency against CDK2 by accessing a "back pocket" residue.

    • Ureas: Common in multi-kinase inhibitors (e.g., Linifanib analogs) to pick up an extra H-bond from the DFG-motif aspartate.

Vector 3: The C5-Chloro (Selectivity)
  • Role: Access to the hydrophobic pocket/gatekeeper region. The Chlorine atom is a versatile "leaving group" for transition-metal catalyzed cross-couplings.

  • Chemistry:

    • Suzuki-Miyaura: Coupling with aryl boronic acids.

    • Buchwald-Hartwig: Coupling with amines.

  • SAR Insight:

    • Aryl Groups (Suzuki): Introducing a phenyl or heteroaryl ring here extends the molecule into the hydrophobic pocket, often boosting potency by 10-100 fold.

    • Amino Groups (Buchwald): Introducing a solubilizing amine (e.g., N-methylpiperazine) here can create dual-inhibitors (e.g., Src/Abl) but may reduce cellular permeability due to polarity.

Experimental Protocols

Protocol: C5-Suzuki Coupling (Library Generation)

Objective: To derivatize the C5-position for SAR exploration.

  • Reagents:

    • Substrate: this compound derivative (1.0 eq).

    • Boronic Acid: R-B(OH)2 (1.5 eq).

    • Catalyst: Pd(dppf)Cl2[4]·DCM (0.05 eq).

    • Base: K2CO3 (2M aqueous, 3.0 eq).

    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine substrate, boronic acid, and catalyst in a microwave vial.

    • Add solvent and base. Purge with Nitrogen for 2 mins.

    • Heat at 100°C for 12 hours (thermal) or 120°C for 30 mins (microwave).

    • Dilute with EtOAc, wash with brine, dry over MgSO4.

  • Purification: Flash chromatography (DCM:MeOH gradient).

  • Validation: Verify product by LC-MS (expect M+1 peak) and 1H-NMR (disappearance of C5-Cl signal, appearance of aryl protons).

Protocol: In Vitro Kinase Assay (ADP-Glo)

Objective: Measure IC50 of derivatives against a target kinase (e.g., CDK2).

  • Setup: Use white 384-well plates.

  • Reaction Mix:

    • Kinase (e.g., CDK2/CyclinA): 5 ng/well.

    • Substrate (e.g., Histone H1): 0.2 µg/µl.

    • ATP: at Km (typically 10-50 µM).

    • Test Compound: Serial dilution (10 µM down to 1 nM) in DMSO.

  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add ADP-Glo Reagent (Promega) to deplete ATP, incubate 40 mins. Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase.

  • Readout: Measure Luminescence. Plot RLU vs. Log[Compound] to calculate IC50.

Summary Data Table: Representative SAR Trends

Modification SiteSubstituent (R)Effect on Potency (Kinase)Effect on Properties
Core UnsubstitutedModerate (µM range)Poor solubility, high clearance
N1 (Vector 1) MethylNeutralSlight metabolic stabilization
N1 (Vector 1) 2-MorpholinoethylNeutral / Slight LossHigh Solubility , Improved PK
C3 (Vector 2) Acetamide (-NHAc)Increased (10x) Improved H-bond network
C3 (Vector 2) Phenyl-UreaVariableAccesses DFG-out conformation
C5 (Vector 3) Phenyl (Suzuki)High Increase (100x) Hydrophobic pocket filling
C5 (Vector 3) N-MethylpiperazineModerate IncreaseImproved Solubility, basic center

References

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Source: RSC Advances, 2013. Significance: Definitive guide on the chemistry and functionalization vectors of this specific scaffold. URL:[Link]

  • Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases. Source: Journal of Medicinal Chemistry, 2005. Significance: Establishes the biological relevance of the [3,4-c] fused system for CDK inhibition. URL:[Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Source: Experimental Hematology & Oncology, 2021. Significance: Broad review of pyrazolopyridines in oncology, highlighting the [3,4-c] isomer's role. URL:[Link]

  • Process for preparing 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine and derivatives.

Sources

Chemical stability profile of 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Stability Profile of 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its fused pyrazolopyridine core is a common scaffold in various biologically active molecules. Understanding the chemical stability of this active pharmaceutical ingredient (API) is a critical prerequisite for the development of safe, effective, and robust drug products. This guide provides a comprehensive technical overview of the potential stability challenges and a systematic approach to evaluating the chemical stability profile of this compound. The principles and methodologies outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines and are designed to provide researchers, scientists, and drug development professionals with a predictive framework for assessing the intrinsic stability of this molecule and developing a validated stability-indicating analytical method.

Molecular Structure and Predicted Physicochemical Properties

A thorough analysis of the molecular structure is the first step in predicting its chemical stability. The structure of this compound contains several key functional groups that may be susceptible to degradation under various environmental conditions.

  • Pyrazolo[3,4-c]pyridine Core: This fused heterocyclic system is generally aromatic and thus possesses a degree of inherent stability. However, the nitrogen atoms can be sites of oxidation or protonation, which may influence the molecule's reactivity.

  • 3-Amine Group: The primary amine group is a potential site for oxidative degradation.[1][2] Its basicity will also be a key factor in the molecule's behavior in solutions of varying pH.

  • 5-Chloro Substituent: The chloro group on the pyridine ring is an electron-withdrawing group, which can influence the electron density of the ring system. In some heterocyclic systems, chloro substituents can be susceptible to photolytic cleavage or nucleophilic displacement under certain conditions.[3][4]

PropertyPredicted Value/InformationSource
Molecular FormulaC₆H₅ClN₄[3]
Molecular Weight168.58 g/mol [3]
XlogP1.4[5]
Hydrogen Bond Donor Count2[5]
Hydrogen Bond Acceptor Count3[5]
GHS Hazard StatementsH302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[6]

Forced Degradation Studies: A Predictive Approach

Forced degradation, or stress testing, is essential for identifying likely degradation products, understanding degradation pathways, and establishing the intrinsic stability of a molecule.[7][8] The following sections outline a proposed strategy for the forced degradation of this compound, in line with ICH guideline Q1A(R2).[9][10] The goal is to achieve 5-20% degradation to ensure that primary degradants are formed without the complication of secondary degradation.[9][11]

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many pharmaceuticals. The susceptibility of this compound to hydrolysis should be evaluated across a range of pH values.

Experimental Protocol:

  • Preparation of Solutions: Prepare solutions of the compound (e.g., 1 mg/mL) in acidic (0.1 M HCl), neutral (purified water), and basic (0.1 M NaOH) media.

  • Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours).[12]

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

Predicted Degradation Pathways:

  • Acidic Conditions: The pyridine and pyrazole nitrogens are likely to be protonated. While the core ring system is expected to be relatively stable, extreme conditions could potentially lead to cleavage of the pyrazole ring.

  • Basic Conditions: The primary amine group's reactivity is of interest. While generally stable, strong basic conditions at elevated temperatures could potentially lead to nucleophilic attack on the chloro-substituted carbon, although this is less likely without a strong activating group.

Oxidative Stability

The presence of nitrogen atoms and an amine group suggests that this compound may be susceptible to oxidation.

Experimental Protocol:

  • Preparation of Solution: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Stress Conditions: Add a solution of an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), and maintain the mixture at room temperature for a defined period (e.g., 24 hours), protected from light.[13]

  • Sample Analysis: At specified time points, withdraw aliquots and dilute for HPLC analysis.

Predicted Degradation Pathways:

  • N-Oxidation: The nitrogen atoms in both the pyridine and pyrazole rings are potential sites for the formation of N-oxides.[14]

  • Amine Oxidation: The primary amine group could be oxidized, potentially leading to the formation of nitroso or nitro derivatives, or even dimerization.[1][15]

Oxidative_Degradation Parent This compound N_Oxide Pyridine N-Oxide Derivative Parent->N_Oxide H₂O₂ Amine_Oxidation Oxidized Amine Derivative Parent->Amine_Oxidation H₂O₂

Caption: Predicted Oxidative Degradation Pathways.

Photostability

Many drug molecules are sensitive to light, which can catalyze degradation reactions. The aromatic nature and the presence of a chloro-substituent suggest that photostability testing is crucial.

Experimental Protocol:

  • Sample Preparation: Expose the solid drug substance and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[8]

  • Control Sample: A dark control, protected from light, should be stored under the same temperature and humidity conditions.

  • Sample Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC.

Predicted Degradation Pathways:

  • Dehalogenation: The carbon-chlorine bond may be susceptible to photolytic cleavage, leading to the formation of a dechlorinated derivative.[3]

  • Ring Rearrangement/Cleavage: High-energy UV light could potentially induce rearrangements or cleavage of the heterocyclic ring system.

Thermal Stability

Thermal stability is assessed to understand the effect of elevated temperatures on the drug substance.

Experimental Protocol:

  • Solid State: Place the solid drug substance in a controlled temperature oven at an elevated temperature (e.g., 105°C) for a defined period (e.g., 24-48 hours).[12]

  • Solution State: Heat a solution of the compound at a high temperature (e.g., 80°C) and analyze at various time points.

  • Sample Analysis: Analyze the stressed samples by HPLC.

Predicted Degradation Pathways:

  • Decomposition: While the fused aromatic system is expected to be relatively thermally stable, high temperatures could lead to non-specific decomposition. The thermal stability of pyrazole derivatives can be influenced by their substituents.[16][17][18]

Development of a Stability-Indicating Analytical Method

A robust stability-indicating analytical method is paramount for accurately assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is the method of choice.[19][20][21][22]

Workflow for Method Development:

HPLC_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Scouting Scouting Runs (Different Columns & Mobile Phases) Optimization Optimize Gradient, pH, Temperature Scouting->Optimization Forced_Deg Prepare Forced Degradation Samples Forced_Deg->Scouting Peak_Purity Peak Purity Analysis (PDA) Optimization->Peak_Purity Validation Method Validation (ICH Q2) Peak_Purity->Validation Final_Method Final Stability-Indicating Method Validation->Final_Method

Caption: Workflow for Stability-Indicating HPLC Method Development.

Key Considerations for Method Development:

  • Column Selection: A C18 column is a good starting point. Screening different column chemistries (e.g., phenyl-hexyl, polar-embedded) is recommended to achieve optimal selectivity between the parent peak and potential degradants.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) will likely be required to separate compounds with a range of polarities.

  • Detection: A PDA detector is crucial for assessing peak purity and identifying the formation of new chromophores in the degradation products.

  • Mass Spectrometry (MS) Compatibility: Developing an LC-MS compatible method will greatly facilitate the identification and structural elucidation of unknown degradation products.

Summary of Recommended Forced Degradation Studies

Stress ConditionProposed ParametersPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°CRing opening (unlikely), salt formation
Base Hydrolysis 0.1 M NaOH at 60°CPotential for nucleophilic substitution
Oxidation 3% H₂O₂ at Room TemperatureN-oxidation, amine oxidation
Photolysis ICH Q1B exposureDechlorination, ring rearrangement
Thermal (Solid) 105°CGeneral decomposition
Thermal (Solution) 80°CGeneral decomposition

Recommended Storage and Handling

Based on the predictive stability profile, it is recommended that this compound be stored in a well-closed container, protected from light, in a cool, dry place. The potential for oxidative and photolytic degradation underscores the importance of shielding the compound from air and light during long-term storage and handling.

Conclusion

While specific experimental data on the stability of this compound is not extensively available in the public domain, a comprehensive stability profile can be predicted based on its chemical structure and established principles of drug degradation. The primary areas of concern are potential susceptibility to oxidation at the nitrogen centers and amine group, and photolytic degradation, particularly involving the chloro substituent. A systematic approach to forced degradation studies, as outlined in this guide, is essential to confirm these predictions, elucidate degradation pathways, and develop a robust, validated stability-indicating HPLC method. This foundational knowledge is indispensable for the successful development of a stable and effective pharmaceutical product.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link][8]

  • ResolveMass Laboratories Inc. (2025, September 20). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects [Video]. YouTube. [Link][11]

  • Gangopadhyay, A., & Das, A. (1989). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. Journal of the Chemical Society, Dalton Transactions, (8), 1549-1553. [Link][23]

  • Skoutelis, C., Antonopoulou, M., & Konstantinou, I. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Journal of Hazardous Materials, 321, 753-763. [Link][3]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link][7]

  • Marinas, A., et al. (2012). A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO2) photocatalysis. Applied Catalysis B: Environmental, 127, 316-322. [Link][4]

  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Snyder, H. R., & Stewart, J. M. (1945). Malonyl-α-aminopyridine. II. Hydrolysis of its Diazonium Coupling Products and Related Compounds. Journal of the American Chemical Society, 67(3), 425-427. [Link][24]

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link][10]

  • PubChem. (n.d.). 5-chloro-1H-pyrazolo[3,4-c]pyridine. National Center for Biotechnology Information. [Link][5]

  • PubChem. (n.d.). 5-chloro-1H-pyrazolo(3,4-c)pyridine. National Center for Biotechnology Information. [Link][6]

  • ResearchGate. (2012). A comparative study of photocatalytic degradation of 3-chloropyridine under UV and solar light by homogeneous (photo-Fenton) and heterogeneous (TiO 2) photocatalysis. [Link][25]

  • ResearchGate. (1989). Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II). [Link][26]

  • PubMed. (2024). Influence of Some Heterocyclic, Cyclic, and Nitrogen-Containing Compounds on Oxidative Deamination of Polyamines in a Cell-Free Test System. [Link][27]

  • ResearchGate. (2016). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. [Link][28]

  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). [Link][19]

  • Gligorich, K. M., & Sigman, M. S. (2012). Developments in the Aerobic Oxidation of Amines. ACS Catalysis, 2(6), 1205-1214. [Link][14]

  • photocatalytic degradation of chlorpyrifos with mn-wo3/sns2 heterostructure. (n.d.). [Link][29]

  • ResearchGate. (2014). (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. [Link][1]

  • Mouritsen, T. (2015). How to Develop Stability Indicating HPLC Methods. Royal Society of Chemistry. [Link][20]

  • ResearchGate. (2024). Influence of Some Heterocyclic, Cyclic, and Nitrogen-Containing Compounds on Oxidative Deamination of Polyamines in a Cell-Free Test System. [Link][2]

  • International Journal of Pharmaceutical Sciences and Research. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. [Link][21]

  • ACS Publications. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. [Link]

  • MDPI. (2023). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. [Link][15]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link][22]

  • Godse, V. P., et al. (2010). Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dosage form. International Journal of PharmTech Research, 2(4), 2249-2259. [Link][30]

  • ResearchGate. (2024). Degradation of Synthetic Reactive Pyrazole-133 Dye By Using An Advanced Oxidation Process Assisted By Gamma Radiations. [Link][31]

  • New Journal of Chemistry. (2022). Unravelling the factors affecting the stability and reactivity of dehydro-pyrazole, isothiazole and isoxazole radical isomers: a computational study. [Link][32]

  • Baluja, S., Ramavat, P., & Nandha, K. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. Journal of Thermal Analysis and Calorimetry, 124, 73-83. [Link][16]

  • MDPI. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. [Link][33]

  • ResearchGate. (2017). (PDF) Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). [Link][17]

  • Crawford, R. J., & Mishra, A. (1966). The Mechanism of the Thermal Decomposition of 1-Pyrazolines and Its Relationship to Cyclopropane Isomerizations. Journal of the American Chemical Society, 88(16), 3963-3969. [Link][18]

Sources

History and development of 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the synthesis and development of 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine . It addresses the specific regiochemical challenges, reaction optimizations, and mechanistic underpinnings required for high-purity isolation of this privileged medicinal chemistry scaffold.

Executive Summary & Structural Significance

The 1H-pyrazolo[3,4-c]pyridine core is a bioisostere of indazole and azaindole, widely utilized in kinase inhibitors (e.g., GSK-3, CDK) and Factor Xa inhibitors. The specific derivative This compound presents a dual-functionalizable scaffold:

  • C3-Amine: A handle for amide couplings, urea formation, or reductive aminations.

  • C5-Chloride: A reactive site for Suzuki-Miyaura, Buchwald-Hartwig, or SNAr diversifications after the pyrazole ring construction.

Synthesizing this specific isomer requires precise regiocontrol to avoid the thermodynamic [4,3-c] or [3,4-b] byproducts. The protocol below details the Hydrazine Cyclization Route starting from substituted nicotinonitriles, the industry-standard approach for scalability and atom economy.

Retrosynthetic Analysis & Strategy

To access the [3,4-c] fusion with a 5-chloro substituent, the pyridine ring must be pre-functionalized. The most efficient disconnection involves the N1–N2 and N2–C3 bonds of the pyrazole ring.

  • Target: this compound[1]

  • Key Precursor: 4,6-dichloronicotinonitrile (also known as 4,6-dichloro-3-pyridinecarbonitrile).

  • Reagent: Hydrazine Hydrate.[2][3][4][5][6]

Regioselectivity Logic: In 4,6-dichloronicotinonitrile, two electrophilic sites exist (C4 and C6).

  • C4 Position: Ortho to the electron-withdrawing cyano group (–CN) and para-like to the pyridine nitrogen. It is highly activated for nucleophilic aromatic substitution (SNAr).

  • C6 Position: Ortho to the pyridine nitrogen but meta to the cyano group.

  • Outcome: Hydrazine preferentially attacks C4 , leading to the 4-hydrazino intermediate which immediately cyclizes onto the adjacent C3-cyano group to form the [3,4-c] isomer.

Pathway Visualization

SynthesisPath Precursor 4,6-dichloronicotinonitrile (Starting Material) Intermediate 4-hydrazinyl-6-chloronicotinonitrile (Transient Intermediate) Precursor->Intermediate + N2H4•H2O SNAr @ C4 Byproduct Bis-hydrazine adducts (Impurity) Precursor->Byproduct Excess N2H4 / High Temp Product This compound (Target Scaffold) Intermediate->Product Intramolecular Cyclization

Caption: Reaction pathway demonstrating the regioselective SNAr at C4 followed by cyclization to the [3,4-c] core.

Experimental Protocol

This protocol is designed for a 10g scale synthesis, prioritizing purity over crude yield to simplify downstream processing.

Materials Table
ReagentMW ( g/mol )Equiv.[4][7][8]RoleCritical Specification
4,6-Dichloronicotinonitrile 173.001.0SMPurity >97% (HPLC)
Hydrazine Hydrate 50.062.5 - 3.0Reagent50-60% aq. solution or pure monohydrate
Ethanol (EtOH) 46.07Solvent10 VAbsolute or 95%
Triethylamine (TEA) 101.191.1BaseOptional (scavenger)
Step-by-Step Methodology
Step 1: Reaction Setup[2]
  • Charge a 3-neck round-bottom flask (equipped with a reflux condenser, internal thermometer, and addition funnel) with 4,6-dichloronicotinonitrile (10.0 g, 57.8 mmol).

  • Add Ethanol (100 mL). Stir to create a suspension.

  • Optional: Add Triethylamine (6.4 g, 63 mmol) if acid scavenging is required, though the pyridine nitrogen often suffices.

Step 2: Controlled Addition (Critical Control Point)
  • Cool the mixture to 0–5 °C using an ice bath. Reason: Controlling the exotherm prevents double-substitution at the C6 position.

  • Add Hydrazine Hydrate (8.7 g, ~173 mmol) dropwise over 30 minutes.

  • Observe color change (typically turns yellow/orange).

Step 3: Reaction & Cyclization
  • Allow the reaction to warm to Room Temperature (RT) over 1 hour.

  • Heat the mixture to reflux (78 °C) for 3–5 hours.

    • Monitoring: Check by TLC (50% EtOAc/Hexane) or LCMS. The intermediate hydrazine (MW 169) should disappear, converging to the product (MW 168.5).

    • Note: The cyclization step (hydrazone attacking nitrile) is thermally driven.

Step 4: Work-up & Isolation
  • Cool the reaction mixture to RT, then further to 0 °C.

  • The product typically precipitates as a solid.

  • Filtration: Filter the solid under vacuum.

  • Wash: Wash the cake with cold Ethanol (2 x 10 mL) followed by Water (2 x 20 mL) to remove hydrazine salts.

  • Drying: Dry in a vacuum oven at 45 °C for 12 hours.

Step 5: Recrystallization (If Purity <95%)
  • Solvent: Ethanol/Water (9:1) or Acetonitrile.[4]

  • Dissolve at reflux, hot filter to remove insolubles, and cool slowly to crystallize.

Mechanistic Validation & Troubleshooting

Why C4 Attack? (Regioselectivity)

The regioselectivity is governed by the electronic environment of the pyridine ring.

  • Inductive Effect: The –CN group at C3 exerts a strong electron-withdrawing inductive effect (-I) on the adjacent C4 position.

  • Resonance: While C6 is ortho to the pyridine nitrogen (activating), C4 is "sandwiched" between the withdrawing nitrile and the para-relationship to the pyridine nitrogen (though technically gamma, the activation is significant in electron-deficient heterocycles).

  • Sterics: C4 is often less sterically hindered than C6 in solvated environments, further favoring attack here.

Common Failure Modes
IssueCauseCorrective Action
Bis-hydrazine impurity Excess hydrazine + High TempReduce hydrazine equivalents to 2.2; maintain strict 0°C during addition.
Incomplete Cyclization Insufficient heat/timeEnsure reflux is maintained; add catalytic acetic acid if stalling occurs.
[4,3-c] Isomer Wrong Starting MaterialVerify SM is 4,6-dichloro-3-cyanopyridine, NOT 2,4-dichloro-5-cyanopyridine.
Analytical Profile (Expected)
  • 1H NMR (DMSO-d6):

    • 
       ~12.0 ppm (br s, 1H, Pyrazole NH).
      
    • 
       ~8.2 ppm (s, 1H, Pyridine H at C4/C7 position relative to fusion).
      
    • 
       ~7.5 ppm (s, 1H, Pyridine H).
      
    • 
       ~5.5 ppm (br s, 2H, -NH2).
      
  • LCMS: [M+H]+ = 169/171 (Characteristic Chlorine isotope pattern 3:1).

Decision Logic for Analog Synthesis

When modifying this scaffold, use the following logic tree to determine reaction conditions.

OptimizationLogic Start Start: 4,6-Dichloronicotinonitrile SolventCheck Solubility Check Start->SolventCheck TempControl Temp Control (0°C vs RT) SolventCheck->TempControl Dissolves in EtOH SolventCheck->TempControl Insoluble -> Use Dioxane/THF Cyclization Cyclization Step TempControl->Cyclization Addition @ 0°C (Prevents bis-addition) CheckLCMS Check LCMS Cyclization->CheckLCMS Reflux 4h Isolate Filter & Wash CheckLCMS->Isolate Product Major AcidCat Add cat. AcOH CheckLCMS->AcidCat Intermediate Stuck

Caption: Decision matrix for optimizing reaction conditions based on solubility and reaction progress monitoring.

References

  • Regioselective Synthesis of Pyrazolo[3,4-c]pyridines

    • Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.[9]

    • Source:Organic & Biomolecular Chemistry (RSC).
    • Relevance: Defines the core SNAr/cyclization methodology and functionaliz
  • Mechanistic Insights on Hydrazine-Nitrile Cyclizations

    • Title: Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles.
    • Source:Molecules (MDPI).
    • Relevance: Provides comparative data on hydrazine attack on nicotinonitriles and subsequent cycliz
  • Related Scaffold Synthesis (Apixaban Intermediates)

    • Title: Process for preparing 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine and derivatives.[10]

    • Source: US Patent 8,598,361 (Google P
    • Relevance: While discussing the [3,4-b] isomer, the patent details the critical stoichiometry and temperature controls applicable to the [3,4-c] system.
  • General Pyrazolo-Pyridine Chemistry

    • Title: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine.

    • Source: ResearchGate (Snippet/Figure).[9]

    • Relevance: Visual confirmation of the 5-chloro-substituted scaffold synthesis.

Sources

Methodological & Application

Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine: A Detailed Protocol for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds under investigation for a range of therapeutic applications. Its structural resemblance to purine bases allows it to interact with a variety of biological targets. This application note provides a detailed, two-stage protocol for the synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine, a key intermediate for the development of novel kinase inhibitors and other potential therapeutic agents. The protocol is designed for researchers, scientists, and drug development professionals, with a focus on experimental reproducibility and an understanding of the underlying chemical principles.

Introduction to the Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The overall strategy involves the initial construction of the pyrazolo[3,4-c]pyridine core, followed by the introduction of the crucial 3-amino group. This protocol is based on established and reliable chemical transformations, ensuring a high degree of success for researchers with a solid background in organic synthesis.

Stage 1: Synthesis of the 5-chloro-1H-pyrazolo[3,4-c]pyridine Core

The initial stage of the synthesis focuses on the construction of the fused heterocyclic ring system. This is achieved through a classical approach involving the diazotization of an aminopyridine precursor, followed by an intramolecular cyclization.

Experimental Protocol: Stage 1

Materials and Reagents:

  • 3-Amino-4-chloropyridine

  • Sodium nitrite (NaNO₂)

  • Acetic anhydride (Ac₂O)

  • 1,2-Dichloroethane (DCE)

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe)

  • Standard laboratory glassware and purification apparatus (silica gel for column chromatography)

Step-by-Step Procedure:

  • Diazotization and Acetylation:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-4-chloropyridine in 1,2-dichloroethane (DCE).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add acetic anhydride to the cooled solution, followed by the portion-wise addition of sodium nitrite. Maintain the temperature at 0 °C during the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 90 °C for 20 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Deacetylation and Cyclization:

    • Upon completion of the reaction, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.

    • Extract the organic layer and dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude acetylated intermediate.

    • Dissolve the crude intermediate in methanol and add a solution of sodium methoxide in methanol.

    • Stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a dilute solution of hydrochloric acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 5-chloro-1H-pyrazolo[3,4-c]pyridine.

Key Considerations for Stage 1:
  • Temperature Control: The initial diazotization step is exothermic and requires strict temperature control to prevent the formation of unwanted byproducts.

  • Inert Atmosphere: The use of an inert atmosphere is recommended to prevent oxidation of the starting material and intermediates.

  • Safety: Acetic anhydride is corrosive and a lachrymator. Sodium nitrite is a strong oxidizing agent. Handle these reagents with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Stage 2: Introduction of the 3-Amino Group

With the 5-chloro-1H-pyrazolo[3,4-c]pyridine core in hand, the next critical step is the introduction of the amino group at the 3-position. This is typically achieved through an electrophilic nitration followed by a reduction.

Experimental Protocol: Stage 2

Materials and Reagents:

  • 5-chloro-1H-pyrazolo[3,4-c]pyridine

  • Nitric acid (HNO₃)

  • Sulfuric acid (H₂SO₄)

  • Iron powder (Fe) or Tin(II) chloride (SnCl₂)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard laboratory glassware and purification apparatus

Step-by-Step Procedure:

  • Nitration:

    • In a clean, dry round-bottom flask, carefully add 5-chloro-1H-pyrazolo[3,4-c]pyridine to a mixture of concentrated nitric acid and sulfuric acid at 0 °C. The nitrating mixture should be prepared beforehand by slowly adding nitric acid to sulfuric acid while cooling.

    • Stir the reaction mixture at 0 °C for a specified time, monitoring the reaction progress by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide.

    • Extract the nitrated product with a suitable organic solvent.

    • Dry the organic layer and concentrate under reduced pressure.

  • Reduction:

    • Dissolve the crude 5-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine in a suitable solvent such as ethanol or acetic acid.

    • Add a reducing agent, such as iron powder in the presence of a small amount of hydrochloric acid, or tin(II) chloride in concentrated hydrochloric acid.

    • Heat the reaction mixture to reflux for several hours until the reduction is complete (monitored by TLC).

  • Work-up and Purification:

    • Cool the reaction mixture and filter to remove the solid catalyst.

    • Make the filtrate basic by adding a concentrated solution of sodium hydroxide.

    • Extract the product with an organic solvent.

    • Dry the combined organic layers and remove the solvent under reduced pressure.

    • Purify the final product, this compound, by recrystallization or column chromatography.

Key Considerations for Stage 2:
  • Nitrating Conditions: The regioselectivity of the nitration can be influenced by the reaction conditions. Careful control of temperature and the ratio of acids is crucial.

  • Reducing Agent: The choice of reducing agent can affect the yield and purity of the final product. Tin(II) chloride is often a milder and more selective reducing agent for nitro groups in the presence of other sensitive functionalities.

  • Safety: Concentrated acids are highly corrosive. The nitration reaction can be highly exothermic. The reduction step may produce flammable hydrogen gas. All procedures should be carried out in a well-ventilated fume hood with appropriate PPE.

Summary of Synthetic Pathway

Synthesis_Pathway Precursor 3-Amino-4-chloropyridine Intermediate1 5-chloro-1H-pyrazolo[3,4-c]pyridine Precursor->Intermediate1 1. NaNO₂, Ac₂O, DCE 2. NaOMe, MeOH Intermediate2 5-chloro-3-nitro-1H-pyrazolo[3,4-c]pyridine Intermediate1->Intermediate2 HNO₃, H₂SO₄ Product This compound Intermediate2->Product Fe, HCl or SnCl₂, HCl

Functionalization of the Exocyclic Amine in 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its structural resemblance to purine bases allows it to interact with a wide range of biological targets, including kinases and other enzymes. The exocyclic amine at the C3 position serves as a critical handle for synthetic elaboration, enabling the exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the key strategies for functionalizing this exocyclic amine, complete with detailed, field-tested protocols and an in-depth analysis of the underlying chemical principles.

The reactivity of the this compound core is dictated by the interplay of the electron-donating exocyclic amine and the electron-withdrawing pyrazolo[3,4-c]pyridine ring system. The chlorine atom at the C5 position further influences the electronic properties of the scaffold and provides an additional site for diversification, although this guide will focus primarily on the chemistry of the C3-amino group. Understanding the nucleophilicity of this exocyclic amine is paramount to designing successful synthetic strategies.

Core Functionalization Strategies

The primary routes for modifying the exocyclic amine of this compound include acylation, alkylation, and arylation. Each of these transformations provides access to a diverse array of derivatives with distinct physicochemical properties.

Acylation: Synthesis of Amides

Acylation of the exocyclic amine is a robust method for introducing a variety of substituents. The resulting amides are often more stable and can exhibit altered hydrogen bonding capabilities, which can be crucial for target engagement. The regioselectivity of acylation reactions on aminopyrazole systems can be influenced by the reaction conditions and the nature of the electrophile.[1] While acylation can sometimes occur on the pyrazole nitrogen atoms, careful selection of reagents and conditions can favor modification of the exocyclic amine.[2]

Protocol 1: General Procedure for Acylation

This protocol describes a general method for the acylation of this compound using an acyl chloride in the presence of a non-nucleophilic base.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equiv)

  • Pyridine or Triethylamine (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DCM, add pyridine (2.0 equiv) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add the acyl chloride (1.1 equiv) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-acylated product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents reaction with atmospheric moisture which can hydrolyze the acyl chloride.

  • Base (Pyridine/Triethylamine): Scavenges the HCl generated during the reaction, driving the equilibrium towards product formation. Pyridine can also act as a nucleophilic catalyst.

  • Anhydrous Solvent: Essential to prevent hydrolysis of the acyl chloride.

  • 0 °C Addition: Controls the initial exothermic reaction.

Data Presentation: Representative Acylation Reactions

Acyl ChlorideBaseSolventReaction Time (h)Yield (%)
Acetyl chloridePyridineDCM485
Benzoyl chlorideTriethylamineTHF1278
4-Nitrobenzoyl chloridePyridineDCM692

Note: Yields are representative and may vary depending on the specific substrate and reaction scale.

Reductive Amination: Synthesis of Secondary and Tertiary Amines

Reductive amination provides a versatile route to N-alkylated derivatives. This two-step, one-pot process involves the formation of a Schiff base (imine) between the exocyclic amine and an aldehyde or ketone, followed by in-situ reduction to the corresponding amine.[3]

Protocol 2: Reductive Amination

This protocol details the reductive amination of this compound with an aldehyde using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde or Ketone (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a suspension of this compound (1.0 equiv) and the aldehyde/ketone (1.2 equiv) in anhydrous DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Acetic Acid: Catalyzes the formation of the iminium ion, which is more electrophilic than the starting carbonyl compound.

  • Sodium Triacetoxyborohydride: A mild and selective reducing agent that is particularly effective for the reduction of imines in the presence of aldehydes or ketones.

Visualization of Reductive Amination Workflow

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification Start Combine Starting Material, Aldehyde/Ketone, and Solvent Add_Acid Add Catalytic Acetic Acid Start->Add_Acid Imine_Formation Imine/Iminium Formation Add_Acid->Imine_Formation Add_Reductant Add NaBH(OAc)3 Imine_Formation->Add_Reductant Reduction Reduction to Amine Add_Reductant->Reduction Quench Quench with NaHCO3 (aq) Reduction->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Final_Product Isolated N-Alkylated Product Purify->Final_Product

Caption: Workflow for N-alkylation via reductive amination.

Buchwald-Hartwig Amination: Synthesis of N-Aryl Derivatives

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5] This reaction allows for the coupling of the exocyclic amine with a wide range of aryl halides or triflates, providing access to N-arylated pyrazolopyridines. The choice of palladium precursor, ligand, and base is critical for achieving high yields and good functional group tolerance.[6]

Protocol 3: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-5 mol%)

  • Xantphos or other suitable phosphine ligand (4-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous Toluene or Dioxane

  • Celite

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 equiv), aryl bromide (1.2 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of the palladium source and phosphine ligand is crucial for the efficiency of the catalytic cycle, which involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[5]

  • Base: The base is required to deprotonate the amine, forming the more nucleophilic amide which then participates in the catalytic cycle.

  • Inert Atmosphere: Essential to prevent the oxidation of the palladium(0) catalyst and the phosphine ligand.

Visualization of the Buchwald-Hartwig Catalytic Cycle

G Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X (Ar-X)Pd(II)L2 (Ar-X)Pd(II)L2 Oxidative\nAddition->(Ar-X)Pd(II)L2 Amine\nCoordination Amine Coordination (Ar-X)Pd(II)L2->Amine\nCoordination R2NH (Ar)(R2NH)Pd(II)L2(X) (Ar)(R2NH)Pd(II)L2(X) Amine\nCoordination->(Ar)(R2NH)Pd(II)L2(X) Deprotonation Deprotonation (Ar)(R2NH)Pd(II)L2(X)->Deprotonation Base (Ar)(R2N)Pd(II)L2 (Ar)(R2N)Pd(II)L2 Deprotonation->(Ar)(R2N)Pd(II)L2 Reductive\nElimination Reductive Elimination (Ar)(R2N)Pd(II)L2->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-NR2 Ar-NR2 Reductive\nElimination->Ar-NR2

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Conclusion

The functionalization of the exocyclic amine in this compound offers a wealth of opportunities for the synthesis of novel compounds with potential therapeutic applications. The protocols detailed in this guide for acylation, reductive amination, and Buchwald-Hartwig amination provide robust and versatile methods for accessing a diverse range of derivatives. By understanding the underlying chemical principles and carefully selecting reaction conditions, researchers can effectively leverage this key synthetic handle to advance their drug discovery programs.

References

  • The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate. Academia.edu. Available at: [Link]

  • Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine 4a and... ResearchGate. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. Available at: [Link]

  • N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade by selectively inhibiting NIK. PMC. Available at: [Link]

  • SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE. Ijarse. Available at: [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. MDPI. Available at: [Link]

  • Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia MDPI. Available at: [Link]

  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. MDPI. Available at: [Link]

  • Synthesis of 5-aminopyrazole 3 and its bis-acylated derivative 4. ResearchGate. Available at: [Link]

  • SYNTHESIS AND FUNCTIONALIZATION OF THE PYRAZOLO [3,4-b]PYRIDIN-3-ONES RESEARCH OF THE SEROTONINERGIC ACTIVITY. Moroccan Journal of Heterocyclic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available at: [Link]

  • Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. Available at: [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • Metal-free, mild, nonepimerizing, chemo- and enantio- or diastereoselective N-alkylation of amines by alcohols via oxidation/imine-iminium formation/reductive amination: a pragmatic synthesis of octahydropyrazinopyridoindoles and higher ring analogues. PubMed. Available at: [Link]

  • Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Wiley Online Library. Available at: [Link]

  • Reinvestigating the Reaction of 1H-Pyrazol-5-amines with 4,5-Dichloro-1,2,3-dithiazolium Chloride: A Route to Pyrazolo[3,4-c]isothiazoles and Pyrazolo[3,4-d]thiazoles. ACS Publications. Available at: [Link]

  • OPINION ON Dimethylpiperazinium Aminopyrazolopyridine HCl (A164). Public Health. Available at: [Link]

  • Opinion of the Scientific Committee on Consumer Safety on 2,6-diaminopyridine. European Commission. Available at: [Link]

  • DNA alkylation by 4,5-dioxovaleric acid, the final oxidation product of 5-aminolevulinic acid. PubMed. Available at: [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery and medicinal chemistry. Its structural resemblance to purine has made it a cornerstone for the development of a wide range of therapeutic agents, including kinase inhibitors, anti-inflammatory compounds, and antiviral agents.[1] The ability to selectively functionalize this core at various positions is paramount for generating molecular diversity and optimizing structure-activity relationships (SAR) in drug development programs.

5-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine is a versatile building block, offering multiple vectors for chemical elaboration. The chlorine atom at the C-5 position serves as a key handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse array of aryl, heteroaryl, alkyl, and alkynyl moieties. This guide provides detailed application notes and representative protocols for the functionalization of this scaffold via several key palladium-catalyzed cross-coupling reactions.

The protocols herein are designed for researchers, scientists, and drug development professionals. They are grounded in established chemical principles and supported by literature precedents on analogous systems. Each protocol is presented with an explanation of the rationale behind the choice of catalysts, ligands, bases, and reaction conditions to empower the user to not only execute the reaction but also to troubleshoot and adapt the methodology as needed.

Strategic Overview of Functionalization

The this compound scaffold offers several sites for modification. The primary focus of this guide is the palladium-catalyzed functionalization at the C-5 position. However, it is important to note that other positions, such as N-1, N-2, and C-7, can also be selectively addressed to allow for a "vectorial functionalisation" approach, which is critical in fragment-based drug discovery (FBDD).[2]

G cluster_0 Functionalization Vectors Scaffold This compound C5_Coupling C-5 Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira, Heck) Scaffold->C5_Coupling Pd-Catalysis N_Alkylation N-1 / N-2 Alkylation & Protection Scaffold->N_Alkylation Base/Electrophile C7_Metalation C-7 Metalation & Functionalization Scaffold->C7_Metalation Organometallics C3_Functionalization C-3 Functionalization (e.g., via borylation) Scaffold->C3_Functionalization Multi-step

Caption: Strategic functionalization vectors of the pyrazolo[3,4-c]pyridine core.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[3][4] This reaction is particularly valuable for synthesizing N-aryl and N-heteroaryl derivatives, which are common motifs in pharmaceuticals. For this compound, this reaction enables the direct coupling of a wide range of primary and secondary amines at the C-5 position.

Causality and Mechanistic Considerations

The success of the Buchwald-Hartwig amination hinges on a palladium(0)/palladium(II) catalytic cycle.[3] The key steps are:

  • Oxidative Addition: A Pd(0) complex inserts into the C-Cl bond of the pyrazolopyridine. The use of bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) is crucial here, as they stabilize the Pd(0) species and accelerate the oxidative addition step.[5]

  • Amine Coordination and Deprotonation: The amine displaces a ligand on the Pd(II) complex, and a base deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the arylated amine product and regenerating the Pd(0) catalyst. This is often the rate-limiting step, and the choice of ligand significantly influences its efficiency.

G Pd0 L₂Pd(0) OxAdd Oxidative Addition Ar-Cl Pd0->OxAdd PdII_Complex L₂Pd(II)(Ar)(Cl) OxAdd->PdII_Complex Amine_Coord Amine Coordination + R₂NH, -Cl⁻ PdII_Complex->Amine_Coord Pd_Amine [L₂Pd(II)(Ar)(NHR₂)]⁺ Amine_Coord->Pd_Amine Deprotonation Deprotonation + Base Pd_Amine->Deprotonation Pd_Amido L₂Pd(II)(Ar)(NR₂) Deprotonation->Pd_Amido RedElim Reductive Elimination Pd_Amido->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NR₂ RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the amination of 5-halo-1H-pyrazolo[3,4-c]pyridines.[2]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (e.g., XPhos, 5 mol%)

  • Base (e.g., NaOt-Bu or Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Reagent Addition: Add the this compound and the corresponding amine to the vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

ParameterRecommended ConditionRationale / E-E-A-T Insight
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Readily available and effective sources of Pd(0) upon in situ reduction.
Ligand XPhos, RuPhos, SPhosBulky, electron-rich biarylphosphine ligands are essential for promoting the challenging oxidative addition and reductive elimination steps with electron-deficient heteroaryl chlorides.[6]
Base NaOt-Bu, Cs₂CO₃, K₃PO₄A strong, non-nucleophilic base is required for the deprotonation of the coordinated amine. NaOt-Bu is often very effective, but Cs₂CO₃ or K₃PO₄ can be used for more base-sensitive substrates.
Solvent Toluene, Dioxane, CPMEAnhydrous, high-boiling point aprotic solvents are required to ensure solubility and achieve the necessary reaction temperatures. Thorough degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Temperature 80 - 110 °CSufficient thermal energy is typically required to overcome the activation barriers of the catalytic cycle, particularly for less reactive aryl chlorides.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed reactions for the formation of C(sp²)-C(sp²) bonds.[7][8] It involves the reaction of an organoboron species (boronic acid or ester) with an organic halide. This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[9]

Causality and Mechanistic Considerations

The catalytic cycle for the Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination.[10]

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond of the pyrazolopyridine. As with the Buchwald-Hartwig reaction, this step is facilitated by electron-rich ligands.

  • Transmetalation: This is the key step where the organic group is transferred from the boron atom to the palladium center. The process is activated by a base, which forms a boronate complex ("-ate" complex), making the organic group more nucleophilic and facilitating its transfer to the electrophilic Pd(II) center.[10]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the biaryl product and regenerating the Pd(0) catalyst.

It is noteworthy that direct Suzuki coupling at the C-5 position of the 5-chloro-1H-pyrazolo[3,4-c]pyridine core may be challenging due to the electronic nature of the heterocycle. Literature precedents on similar systems often require specialized, highly active catalyst systems.[2][6] An alternative strategy involves functionalizing the C-3 position via a tandem borylation/Suzuki coupling sequence.[2]

Detailed Protocol: Suzuki-Miyaura Coupling

This is a representative protocol for the coupling of heteroaryl chlorides and may require optimization.

Materials:

  • This compound (1.0 equiv)

  • Aryl- or heteroarylboronic acid or boronate ester (1.5 equiv)

  • Palladium precatalyst (e.g., Pd(dppf)Cl₂ or Pd(OAc)₂ with a ligand, 3-5 mol%)

  • Ligand (if using Pd(OAc)₂, e.g., SPhos or XPhos, 6-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O mixture, DMF, or DMAc)

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel, add the this compound, the boronic acid/ester, and the base.

  • Catalyst Addition: Add the palladium precatalyst (and ligand, if separate).

  • Solvent Addition: Add the degassed solvent system. A mixture like Dioxane/H₂O (4:1) is often effective.

  • Degassing: Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reaction Execution: Heat the mixture with vigorous stirring to the target temperature (typically 90-120 °C). Monitor progress by LC-MS.

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography.

ParameterRecommended ConditionRationale / E-E-A-T Insight
Palladium Precatalyst Pd(dppf)Cl₂, Pd(OAc)₂/SPhosFor challenging heteroaryl chlorides, pre-catalysts with bulky, electron-rich ligands are preferred. Pd(dppf)Cl₂ is a robust and reliable choice.[6]
Boron Reagent Boronic Acid, Pinacol EsterBoronic acids are standard, but pinacol esters can offer greater stability and are useful for slow-release strategies with sensitive substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base is critical for activating the boronic acid for transmetalation. The choice can significantly impact yield; K₃PO₄ is often effective for less reactive chlorides.
Solvent Dioxane/H₂O, DMF, DMAcA small amount of water is often beneficial for the Suzuki reaction, as it helps to dissolve the base and facilitate the formation of the boronate complex.
Temperature 90 - 120 °CHigher temperatures are often needed to drive the coupling of less reactive chloro-heterocycles.

Sonogashira Coupling: Forging C-C Alkynyl Bonds

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting an aryl or vinyl halide with a terminal alkyne.[11] This reaction is indispensable for introducing linear alkynyl fragments into molecules, a common strategy in medicinal chemistry to probe pockets in protein active sites.

Causality and Mechanistic Considerations

The classic Sonogashira reaction employs a dual catalytic system: a palladium complex and a copper(I) co-catalyst.[12]

  • Palladium Cycle: Similar to other cross-coupling reactions, it begins with the oxidative addition of the aryl chloride to a Pd(0) species.

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide. This step increases the nucleophilicity of the alkyne.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The C(sp²)-C(sp) bond is formed, releasing the product and regenerating the Pd(0) catalyst.

Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling (Glaser coupling) of the alkyne, which is a common side reaction in the presence of copper.[12]

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 L₂Pd(0) PdII L₂Pd(II)(Ar)(Cl) Pd0->PdII Oxidative Addition (Ar-Cl) RedElim Reductive Elimination PdII->RedElim Transmetalation (from Cu-acetylide) RedElim->Pd0 Regeneration Product Ar-C≡C-R RedElim->Product Alkyne R-C≡C-H Cu_Acetylide R-C≡C-Cu Alkyne->Cu_Acetylide + Cu(I), Base Cu_Acetylide->PdII Transfers Alkynyl Group

Caption: Interplay of Palladium and Copper cycles in Sonogashira coupling.

Detailed Protocol: Sonogashira Coupling

This protocol is based on conditions used for the Sonogashira coupling of other 5-chloropyrazole derivatives.[13][14]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5-2.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) Co-catalyst (e.g., CuI, 4-10 mol%)

  • Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA), 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the this compound, palladium catalyst, and copper(I) iodide.

  • Solvent and Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). The reaction is often rapid but can be monitored by TLC or LC-MS.

  • Work-up: Once complete, dilute the reaction mixture with an organic solvent and filter through celite.

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel chromatography.

ParameterRecommended ConditionRationale / E-E-A-T Insight
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄These are the classic, reliable catalysts for Sonogashira couplings. They are commercially available and effective for a broad range of substrates.
Copper(I) Co-catalyst CuICopper(I) iodide is essential for the formation of the copper acetylide, which is the active nucleophile in the transmetalation step.
Base TEA, DIPAAn amine base serves a dual role: it acts as the base to deprotonate the alkyne and often serves as a solvent or co-solvent.
Solvent THF, DMFAprotic polar solvents are typically used to ensure the solubility of all reaction components.
Temperature Room Temp to 60 °CSonogashira couplings can often be run under very mild conditions, which is a significant advantage for complex, functionalized molecules.

Heck Coupling: A Note on Application

The Heck reaction, the palladium-catalyzed coupling of an aryl halide with an alkene, is a cornerstone of C-C bond formation.[15] While highly effective for many systems, finding specific literature precedents for the Heck coupling of this compound is challenging. This suggests that the reaction may be less efficient for this specific substrate class compared to other coupling methods, or it may require significant optimization.

Nonetheless, a general protocol can be proposed based on standard Heck conditions. Significant screening of catalysts, ligands, bases, and additives may be necessary to achieve a successful outcome.

General Protocol: Heck Coupling (Optimization Required)

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., n-butyl acrylate, styrene, 1.5 equiv)

  • Palladium Precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tolyl)₃, or a Buchwald-type ligand, 4-10 mol%)

  • Base (e.g., Et₃N, K₂CO₃, 1.5-2.0 equiv)

  • Solvent (e.g., DMF, NMP, Acetonitrile)

Procedure:

  • Setup: Combine the pyrazolopyridine, palladium precatalyst, ligand (if used), and base in a sealable reaction tube.

  • Addition: Add the degassed solvent and the alkene.

  • Execution: Seal the tube and heat to 100-140 °C. Monitor the reaction carefully by LC-MS.

  • Work-up & Purification: Follow standard procedures as described for the other coupling reactions.

Key Optimization Points:

  • Catalyst System: For this electron-deficient heterocycle, phosphine-free catalyst systems (e.g., Jeffery conditions with a phase-transfer catalyst like TBAB) or systems with highly electron-rich ligands might be more successful.

  • Base: An inorganic base like K₂CO₃ or Cs₂CO₃ may be more effective than an amine base in some cases.

  • Temperature: High temperatures are almost always required for Heck reactions involving aryl chlorides.

Conclusion

The palladium-catalyzed cross-coupling of this compound provides a powerful platform for the synthesis of diverse chemical libraries for drug discovery. The Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira reactions offer reliable and versatile methods for installing a wide range of functionalities at the C-5 position. The protocols and insights provided in this guide serve as a robust starting point for researchers to explore the rich chemical space around this important heterocyclic scaffold. As with any synthetic methodology, empirical optimization based on the specific substrates is key to achieving high efficiency and yields.

References

  • Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(51), 35697–35702. [Link]

  • MDPI. (2021). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. ResearchGate. [Link]

  • Pürstinger, G., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journal of Organic Chemistry, 10, 1847–1855. [Link]

  • Kavaliauskas, P., et al. (2015). Synthesis of pyridyl substituted pyrazolo[4,3-c]pyridines as potential inhibitors of protein kinases. KTU ePubl. [Link]

  • Li, X., et al. (2021). Pyrazole scaffold synthesis, functionalization, and applications in alzheimer's disease and parkinson's disease treatment (2011-2020). Molecules, 26(5), 1202. [Link]

  • Li, X., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. (2008). Technical University of Denmark. [Link]

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • ResearchGate. (2018). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • MDPI. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. MDPI. [Link]

  • RSC Publishing. (2021). Exploring the synthesis of pyrano[4,3-d]pyrazolo[3,4-b]pyridines. RSC Publishing. [Link]

  • RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

  • PMC. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PMC. [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • SciELO. (2017). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. SciELO. [Link]

  • PubMed. (2014). Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Beilstein Journals. (2023). New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. Beilstein Journal of Organic Chemistry, 19, 1235–1244. [Link]

  • MDPI. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. [Link]

  • ResearchGate. (2021). Pyrazole scaffold synthesis, functionalization, and applications in alzheimer's disease and parkinson's disease treatment (2011-2020). ResearchGate. [Link]

  • Heravi, M. M., & Faghihi, Z. (2010). RECENT ADVANCES IN THE APPLICATION OF THE HECK REACTION IN THE SYNTHESIS OF HETEROCYCLIC COMPOUNDS. HETEROCYCLES, 81(9), 1979-2033. [Link]

Sources

Application Note: Procedures for Nucleophilic Substitution at the 5-Chloro Position of Pyrazolo[3,4-c]pyridines

[1]

Executive Summary & Reactivity Profile

The pyrazolo[3,4-c]pyridine scaffold is a privileged structure in kinase inhibitor discovery. However, functionalizing the 5-chloro position presents a specific regiochemical challenge. Unlike the isomeric 7-chloro position, which is highly activated for classical Nucleophilic Aromatic Substitution (

While classical

Palladium-catalyzed cross-coupling (Buchwald-Hartwig)1
Reactivity Hierarchy (Critical for Regioselectivity)

In 5,7-dichloro-pyrazolo[3,4-c]pyridines:

  • C7-Cl (Most Reactive): Rapid

    
     at RT due to enhanced electrophilicity adjacent to the ring fusion and pyridine nitrogen.[1]
    
  • C5-Cl (Less Reactive): Requires elevated temperatures (>80°C) or Pd-catalysis.[1][2]

  • Strategic Implication: To selectively functionalize C5, one must either start with a 5-chloro-7-hydro precursor or perform C7 substitution first if starting from a dichloro scaffold.[1]

Mechanistic Pathways & Decision Logic[1]

The choice between classical

DOT Diagram 1: Pathway Selection Logic

SubstitutionLogicStartTarget: 5-Cl SubstitutionNuTypeNucleophile Type?Start->NuTypeAmineAmine (1° or 2°)NuType->AmineC-N BondOR_SRAlkoxide / ThiolateNuType->OR_SRC-O / C-S BondDecision1Is C7 Blocked/H?Amine->Decision1MethodBProtocol B: Classical SNAr(High Temp/Strong Base)OR_SR->MethodBStrong NuMethodAProtocol A: Pd-Catalysis(Buchwald-Hartwig)Decision1->MethodAYes (Standard)Decision1->MethodANo (Regioselectivity Risk)

Caption: Decision matrix for selecting between Pd-catalyzed amination and thermal SNAr based on nucleophile type.

Detailed Experimental Protocols

Protocol A: Pd-Catalyzed Amination (Buchwald-Hartwig)

Application: Introduction of primary/secondary amines, anilines, or N-heterocycles at C5.[1] Rationale: Overcomes the high activation energy barrier of C5-Cl

1
Materials
  • Substrate: 5-Chloro-1H-pyrazolo[3,4-c]pyridine (N1-protected recommended, e.g., SEM, THP, or Methyl).[1]

  • Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂dba₃ (2.5 mol%).

  • Ligand: Xantphos (for rigidity) or RuPhos (for secondary amines).[1]

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv - use strictly anhydrous).[1]

  • Solvent: 1,4-Dioxane (anhydrous, degassed).[1]

Step-by-Step Methodology
  • Inert Setup: Flame-dry a microwave vial or Schlenk tube and cool under Argon flow.

  • Charging: Add Substrate (1.0 equiv), Amine (1.2 equiv), Base (2.0 equiv), Pd source, and Ligand.

  • Degassing: Seal the vessel and purge with Argon for 5 minutes. Inject anhydrous 1,4-Dioxane (0.1 M concentration). Sparge with Argon for another 2 minutes.

  • Reaction: Heat to 90–110°C for 4–16 hours.

    • Note: Microwave irradiation at 120°C for 1 hour is a viable alternative for sluggish substrates.

  • Work-up: Filter through a Celite pad (eluting with EtOAc). Concentrate filtrate.[1]

  • Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc).

Self-Validating Check:

  • Color Change: Reaction mixture typically turns from dark red/brown to black upon completion (Pd black precipitation).[1]

  • TLC: 5-Cl starting material is usually UV-active and less polar than the amine product.[1]

Protocol B: Classical (Alkoxylation/Thiolation)

Application: Synthesis of 5-alkoxy or 5-thioether derivatives.[1] Rationale: Alkoxides are sufficiently "hard" and small to attack the C5 position, provided the temperature is adequate.

Materials
  • Nucleophile: Sodium Methoxide (NaOMe), Sodium Ethoxide, or Sodium Thiolate salt.

  • Solvent: Corresponding Alcohol (MeOH, EtOH) or DMF/DMSO for thiols.

  • Additive: 15-Crown-5 (optional, if using solid alkoxides in non-polar solvents).[1]

Step-by-Step Methodology
  • Preparation: Dissolve Substrate (1.0 equiv) in anhydrous solvent (0.2 M).

  • Nucleophile Addition: Add Alkoxide (3.0–5.0 equiv).[1] Excess is required to drive the equilibrium.

  • Thermal Activation:

    • Method A (Thermal): Reflux (65–80°C) for 12–24 hours.[1]

    • Method B (Microwave - Preferred): Heat at 100–120°C for 30–60 minutes.[1]

  • Quench: Cool to RT. Carefully acidify with 1M HCl (to pH 7) or quench with saturated NH₄Cl.

  • Extraction: Extract with EtOAc (x3). Wash organics with brine to remove DMF/DMSO if used.[1]

Critical Caution: If the substrate has an unprotected N1-H, the base will deprotonate the pyrazole first (pKa ~14), creating a negative charge that electronically deactivates the ring towards

Use N1-protected substrates for best yields.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
No Reaction (C5) Deactivation by N1-anion (if unprotected).Protect N1 (SEM, THP, Boc) before substitution.
Regioselectivity (Mix of C5/C7) Starting material is 5,7-dichloro.[1]Perform reaction at 0°C to target C7 only, or use Pd-catalysis to target C5 (ligand controlled).[1]
Hydrodehalogenation (Cl

H)

-Hydride elimination in Pd cycle.[1]
Switch to NaOtBu free of NaOH; Use RuPhos or BrettPhos ligands; Lower temp.[1]
Low Yield (

)
Reversibility or moisture.[1]Use dry solvents; Switch to Microwave heating; Increase nucleophile equivalents (5 eq).

Visualizing the Workflow

DOT Diagram 2: Experimental Workflow (Buchwald-Hartwig)

WorkflowStep11. Inert Setup(Argon/N2, Dry Vial)Step22. Reagent Charging(Substrate, Amine, Pd, Ligand, Base)Step1->Step2Step33. Solvent & Degas(Dioxane, Sparging)Step2->Step3Step44. Reaction(100°C, 12h or MW 120°C, 1h)Step3->Step4Step55. Monitoring (LCMS/TLC)Check for De-Cl byproductStep4->Step5Step5->Step4IncompleteStep66. Isolation(Celite Filter -> Flash Column)Step5->Step6Complete

Caption: Step-by-step workflow for the Palladium-catalyzed amination of 5-chloro-pyrazolo[3,4-c]pyridine.

References

  • Bedwell, E. V., et al. (2023).[3] Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances. [Link]

    • Key Insight: Establishes the hierarchy of functionalization; C7 via metal
  • Lynch, B. M., et al. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry. [Link]

    • Key Insight: Provides foundational reactivity data on isomeric pyrazolopyridine systems.
  • Key Insight: General protocols for chloropyridine amination and preventing hydrodehalogen
  • PubChem Compound Summary . (2025). 5-chloro-1H-pyrazolo[3,4-c]pyridine.[1][3][4][5] National Center for Biotechnology Information.[1] [Link]

    • Key Insight: Verification of chemical structure and numbering.

Application Note: Synthesis of Amide Derivatives from 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pyrazolo[3,4-c]pyridine Scaffold

The pyrazolo[3,4-c]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structural resemblance to purine has rendered it a valuable bioisostere, capable of interacting with a wide array of biological targets, particularly ATP-binding sites in kinases.[1] Amide derivatives of this scaffold have demonstrated significant potential in the development of novel therapeutics, including kinase inhibitors for oncology and agents targeting other key cellular pathways. The strategic placement of a chloro-substituent at the 5-position and an amino group at the 3-position provides a versatile platform for generating diverse chemical libraries through amide bond formation, enabling extensive structure-activity relationship (SAR) studies.

This application note provides a comprehensive guide to the preparation of amide derivatives of 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine, with a focus on robust and reproducible protocols, mechanistic insights, and practical considerations for researchers in drug discovery and development.

Chemical Rationale and Mechanistic Considerations

The key transformation is the acylation of the 3-amino group of the pyrazolo[3,4-c]pyridine core. The nucleophilicity of this primary amine is attenuated by the electron-withdrawing nature of the fused aromatic ring system and the chloro-substituent. This reduced reactivity necessitates the use of efficient coupling reagents to activate the carboxylic acid partner for successful amide bond formation.

Standard amide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt), or uronium-based reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are well-suited for this purpose.[2] The general mechanism involves the activation of the carboxylic acid to form a highly reactive intermediate (an O-acylisourea with EDC or an active ester with HATU), which is then susceptible to nucleophilic attack by the less reactive 3-amino group of the pyrazolopyridine.

The choice of coupling reagent and reaction conditions can be critical to maximize yield and minimize side reactions, such as racemization of chiral carboxylic acids or undesired reactions at other positions of the heterocyclic core.

Experimental Protocols

General Workflow for Amide Synthesis

The overall workflow for the synthesis of amide derivatives from this compound is depicted below. This involves the activation of a carboxylic acid and subsequent coupling with the heterocyclic amine.

Amide Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Product & Analysis Pyrazolopyridine This compound Coupling Amide Coupling (e.g., HATU, DIPEA, DMF) Pyrazolopyridine->Coupling CarboxylicAcid Carboxylic Acid (R-COOH) CarboxylicAcid->Coupling AmideProduct N-(5-chloro-1H-pyrazolo[3,4-c]pyridin-3-yl)amide Coupling->AmideProduct Purification Purification (Chromatography) AmideProduct->Purification Characterization Characterization (NMR, LC-MS, HRMS) Purification->Characterization

Sources

Methods for dissolving 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine for in vitro bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization and Handling of 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine for In Vitro Bioassays

Introduction & Physicochemical Analysis

The compound This compound (CAS: 76006-08-1) presents specific solubility challenges typical of fused heterocyclic amines. Its structure features a planar pyrazolo-pyridine core which facilitates strong intermolecular


-

stacking, leading to high crystal lattice energy.[1] Furthermore, the chlorine substituent at the C5 position increases lipophilicity (LogP), while the exocyclic amine and ring nitrogens act as hydrogen bond donors/acceptors.

Why this matters: Direct addition of this compound to aqueous cell culture media often results in immediate, microscopic precipitation ("crashing out"). This creates a heterogeneous suspension rather than a solution, leading to:

  • False Negatives: The effective concentration interacting with the target is lower than calculated.[1]

  • False Positives: Precipitates can cause non-specific cytotoxicity via physical disruption of cell membranes or light scattering interference in optical readouts (OD/Fluorescence).[1]

This protocol establishes a Self-Validating Solubilization System to ensure monomeric dispersion and assay reproducibility.

Primary Stock Preparation (The "Master Stock")

Objective: Create a stable, high-concentration solution free of crystal nuclei.

Reagents:

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous,

    
    99.9% (Cell Culture Grade).[1]
    
  • Vessel: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polypropylene for long-term storage of >10mM stocks to prevent leaching.[1]

Protocol:

  • Calculations: Calculate the volume of DMSO required to achieve a 50 mM or 10 mM stock concentration.

    • Note: 50 mM is ideal for storage, but 10 mM is safer if the compound purity is variable or if sonication is unavailable.

  • Weighing: Weigh the solid powder into the amber vial.

    • Critical: Do not weigh <2 mg to avoid static error.[1] If limited material exists, dissolve the entire vendor vial by adding solvent directly.

  • Solvation: Add the calculated volume of Anhydrous DMSO.

  • Disruption: Vortex for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5-10 minutes.[1]

    • Mechanism:[1][2][3] Sonication breaks the intermolecular H-bonds and

      
      -stacking forces, allowing DMSO molecules to solvate the individual monomers.[1]
      
  • Inspection: Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates saturation or impurities.[1]

Storage: Aliquot into single-use volumes (e.g., 50


L) to avoid freeze-thaw cycles. Store at -80°C (preferred) or -20°C.

Serial Dilution Strategies for Bioassays

The Golden Rule: Never dilute a high-concentration DMSO stock (e.g., 10 mM) directly into aqueous media (e.g., RPMI/DMEM).[1] This causes "Solvent Shock" and immediate precipitation.[1]

Method A: The "Constant DMSO" Intermediate Step (Recommended)

This method ensures all assay wells contain the same percentage of DMSO (typically 0.1% - 0.5%), eliminating vehicle toxicity variables.[1]

Workflow Diagram:

DilutionProtocol cluster_QC Quality Control Check Stock Master Stock (10 mM in 100% DMSO) InterPlate Intermediate Plate (Serial Dilution in 100% DMSO) Stock->InterPlate 1. Serial Dilution (e.g., 1:3 steps) AssayPlate Final Assay Plate (Cells + Compound) InterPlate->AssayPlate 2. Transfer 0.5 µL (Acoustic or Pin tool) MediaPrep Assay Media (Pre-warmed 37°C) MediaPrep->AssayPlate 3. Add 99.5 µL Media (Rapid Mixing) PrecipCheck Nephelometry / Microscopy Check for Crystals AssayPlate->PrecipCheck

Caption: Workflow for preventing solvent shock using an intermediate DMSO dilution plate.

Step-by-Step:

  • Intermediate Plate: Prepare a 200x or 1000x concentrate series in a polypropylene V-bottom plate using 100% DMSO as the diluent.

    • Example: To test 10

      
      M final, prepare 2 mM in the intermediate plate (200x).
      
  • Transfer: Add the small volume (e.g., 0.5

    
    L) of the DMSO concentrate to the assay plate wells containing cells (e.g., 100 
    
    
    
    L).
  • Mixing: Mix immediately by orbital shaking (500 rpm for 30 sec).

  • Final DMSO: 0.5% (Tolerance limit for most cell lines).[1][4]

Method B: The "Predilution" Technique (For sensitive cells)

If cells cannot tolerate >0.1% DMSO, or if acoustic dispensing is unavailable.

  • Step 1: Dilute Stock (10 mM) 1:10 into PBS containing 0.5% BSA (Bovine Serum Albumin).

    • Why BSA? Albumin acts as a carrier protein, sequestering the lipophilic compound and preventing precipitation during the transition from organic to aqueous phase.

  • Step 2: Vortex immediately.

  • Step 3: Add this "stabilized" aqueous solution to the cell media.[1]

Quality Control & Troubleshooting

Data Summary: Solubility Limits & Specifications

ParameterSpecification / LimitNotes
Max Solubility (DMSO) ~50 mMDepends on purity. Sonicate if cloudy.[1][4]
Max Solubility (Water) < 10

M
Insoluble. Do not use aqueous buffers for stocks.[1]
Max DMSO in Assay 0.1% - 0.5%Cell-line dependent.[1][5][6] Validate with vehicle control.
Precipitation Risk High at >50

M in media
Visual check required at high doses.[1]
Storage Stability 6 Months at -80°CProtect from moisture (hygroscopic degradation).[1]

Troubleshooting Flowchart:

Troubleshooting Start Issue: Compound Precipitates in Media CheckConc Is Final Concentration > 50 µM? Start->CheckConc Reduce Action: Reduce Test Range (Limit of Solubility Reached) CheckConc->Reduce Yes CheckMix Was mixing rapid? CheckConc->CheckMix No ImproveMix Action: Vortex media while adding compound OR Use Intermediate Plate CheckMix->ImproveMix No CheckCarrier Is Serum/BSA present? CheckMix->CheckCarrier Yes AddCarrier Action: Pre-complex with BSA/FBS before adding to cells CheckCarrier->AddCarrier No

Caption: Decision tree for resolving precipitation issues during assay setup.

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management and Handling.[1] (2023).[4][5] Retrieved from [Link]

  • Di, L., & Kerns, E. H. Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1] (2006). Retrieved from [Link]

  • Waybright, T. J., et al. Increasing the Reliability of Assay Results by Using DMSO-Compatible Liquid Handling.[1] Journal of Laboratory Automation. (2009). Retrieved from [Link][1]

  • PubChem Compound Summary. this compound (CAS 76006-08-1).[1] National Library of Medicine.[1] Retrieved from [Link]

Sources

Application Note: Suzuki-Miyaura Coupling of 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Analysis

The scaffold 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine represents a critical pharmacophore in kinase inhibitor discovery (e.g., ERK, CDK, and GSK-3 inhibitors). Its structure features a fused azaindazole core with three distinct sites of reactivity, presenting a unique chemoselective challenge for cross-coupling reactions.

Structural Challenges & Reactivity Profile
  • Electrophilic Site (C5-Cl): The 5-chloro position mimics a 2-chloropyridine. It is activated for oxidative addition by the adjacent pyridine nitrogen but is generally less reactive than corresponding bromides or iodides.

  • Nucleophilic/Acidic Sites (N1-H & C3-NH₂):

    • N1-H (Indazole Nitrogen): Highly acidic (

      
       in DMSO). In the presence of the basic conditions required for Suzuki coupling (Carbonates/Phosphates), this proton is removed, creating an anionic species that can coordinate to Palladium, potentially poisoning the catalyst or reducing turnover frequency (TOF).
      
    • C3-NH₂ (Exocyclic Amine): A free primary amine can compete as a ligand for the metal center or undergo competing Buchwald-Hartwig amination if highly active catalysts are used.

Strategic Recommendation: While direct coupling of the unprotected substrate is possible using robust catalytic systems, N1-protection is the "Gold Standard" route for high-value synthesis. It prevents catalyst poisoning, improves solubility in organic solvents, and eliminates side-reactions at the nitrogen centers.

Chemoselectivity & Mechanism

The following diagram illustrates the competing pathways and the targeted catalytic cycle for the C5-arylation.

SuzukiMechanism Substrate 5-chloro-1H-pyrazolo[3,4-c] pyridin-3-amine Pd0 Pd(0)L2 (Active Catalyst) Substrate->Pd0 Ligand Exchange SideRxn Side Reaction: N-Coordination/Poisoning Substrate->SideRxn Unprotected N1/NH2 OxAdd Oxidative Addition (Pd-Cl Species) Pd0->OxAdd Insertion into C5-Cl BaseStep Base Activation (OH- / CO3--) OxAdd->BaseStep Coordination TransMet Transmetallation (Ar-B(OH)2) BaseStep->TransMet Boronate Complex RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration SideRxn->Pd0 Inhibition

Figure 1: Catalytic cycle highlighting the critical C5-oxidative addition and potential N-coordination pitfalls.

Experimental Protocols

Method A: High-Fidelity Route (N-Protected)

Recommended for scale-up or when using expensive boronic acids.

Rationale: Protecting the N1 position with a Tetrahydropyranyl (THP) or Seminal (SEM) group renders the substrate lipophilic and prevents amidine-like coordination to the catalyst.

Step 1: Protection (THP)

  • Dissolve this compound (1.0 equiv) in anhydrous THF.

  • Add 3,4-dihydro-2H-pyran (DHP) (2.0 equiv) and p-TsOH (0.1 equiv).

  • Reflux for 4 hours. Concentrate and purify via silica flash chromatography (EtOAc/Hexane).

Step 2: Suzuki Coupling

  • Reagents:

    • N1-THP-protected substrate (1.0 equiv)

    • Aryl Boronic Acid (1.2–1.5 equiv)

    • Catalyst:

      
       (5 mol%)
      
    • Base:

      
       (2.0 M aqueous solution, 3.0 equiv)
      
    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Combine organic reactants and catalyst in a reaction vial.

    • Evacuate and backfill with Argon (

      
      ).
      
    • Add degassed Dioxane and aqueous Base.

    • Heat to 90°C for 4–12 hours.

    • Monitor by LC-MS for disappearance of chloride.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    

Step 3: Deprotection

  • Dissolve crude coupling product in MeOH/DCM (1:1).

  • Add HCl (4M in Dioxane) (5.0 equiv) or concentrated aqueous HCl (1 mL).

  • Stir at RT for 2 hours. Neutralize with

    
     and extract.
    
Method B: Direct Coupling (Unprotected)

Recommended for rapid library synthesis (Medicinal Chemistry).

Rationale: Modern bidentate ligands like dppf or bulky phosphines (XPhos) can often outcompete the substrate's nitrogen atoms for the Palladium center, allowing direct coupling.

Protocol:

Component Reagent Equiv Notes
Substrate This compound 1.0 Limiting reagent

| Boronic Acid |


 | 1.5 | Excess to drive completion |
| Catalyst  | 

or

| 0.05–0.10 | Higher loading (10%) helps overcome N-poisoning | | Base |

| 3.0 | Cesium often outperforms Potassium in heteroaryl couplings | | Solvent | DME /

(4:1) | - | DME provides better solubility for polar substrates than Dioxane | | Conditions | Microwave: 120°C, 30 min | - | Thermal: 100°C, 16 h |

Critical Step: Degas solvents thoroughly (sparge with Argon for 15 mins) before adding the catalyst. Oxygen is detrimental to electron-rich phosphine ligands.

Optimization & Troubleshooting Guide

If the standard conditions fail, follow this logic tree to optimize the reaction.

OptimizationTree Start Standard Condition: Pd(dppf)Cl2, K2CO3, Dioxane/H2O Check Analyze LC-MS Result Start->Check NoRxn No Reaction / SM Recovery (Oxidative Addition Failure) Check->NoRxn SM Intact Protodebor Protodeboronation of Ar-B(OH)2 (SM Recovery + Ar-H) Check->Protodebor Boronic Acid Consumed Dehal Dehalogenation (Product - Cl + H) Check->Dehal Reduced Product Soln1 Switch to XPhos Pd G2 or BrettPhos Pd G2 NoRxn->Soln1 Soln2 Use Boronic Ester (BPin) Add anhydrous base (K3PO4) Protodebor->Soln2 Soln3 Lower Temp (80C) Use less hydridic solvent (Toluene) Dehal->Soln3

Figure 2: Decision matrix for troubleshooting Suzuki coupling failures on azaindazole scaffolds.

Data Summary: Ligand Performance Comparison

Based on typical reactivity of 5-chloro-azaindazoles (Bedwell et al., 2023; Han et al., 2018).[1][2]

Ligand ClassCatalyst ExampleYield PotentialProsCons
Ferrocenyl

High (70-90%)Robust, tolerates water/air, good for heteroaryls.Difficult to remove from polar products.
Biaryl Phosphine XPhos Pd G2 Very High (85-95%)Excellent for unactivated chlorides (C5-Cl).Expensive, air-sensitive once active.
Triphenylphosphine

Low-Mod (30-60%)Cheap, widely available.Poor stability, struggles with deactivated chlorides.

References

  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry (RSC) Advances. [Link]

  • Han, Y., et al. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. Royal Society of Chemistry (RSC) Advances. [Link]

  • Luo, Y., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • Capot Chemical Co., Ltd. Product Data: this compound (CAS 245325-32-0). [Link][3]

Sources

Application Note: Scalable Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridin-3-amine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Mechanistic Causality

The 1H-pyrazolo[3,4-c]pyridine core is a privileged scaffold in modern drug discovery, frequently utilized in the design of ATP-competitive kinase inhibitors and phosphodiesterase (PDE) inhibitors. Specifically, 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine [1] serves as a highly versatile bifunctional building block. The C3-amino group can be readily acylated or incorporated into fused tricyclic systems, while the C5-chloro substituent provides a robust handle for downstream late-stage functionalization via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.

To achieve a scalable, robust, and economically viable synthesis, we employ a one-pot tandem nucleophilic aromatic substitution (SNAr) and intramolecular cyclization strategy.

Regioselectivity and Reaction Dynamics

The optimal starting material for this transformation is 2-chloro-5-fluoroisonicotinonitrile [2]. This dihalogenated pyridine presents a classic regioselectivity challenge, which is elegantly resolved by the electronic properties of the ring:

  • SNAr Activation: The fluorine atom at C5 is highly activated by the strongly electron-withdrawing ortho-cyano group and the para-pyridine nitrogen. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which stabilizes the anionic Meisenheimer intermediate.

  • Chemoselectivity: The chlorine at C2 is meta to the cyano group and is inherently a poorer leaving group for SNAr. Consequently, hydrazine selectively attacks the C5 position, leaving the C2-chlorine intact.

  • 5-exo-dig Cyclization: Following the initial SNAr, the reaction is heated. This thermal energy drives the proximal amine of the newly installed hydrazine moiety to attack the electrophilic nitrile carbon. This 5-exo-dig cyclization, followed by tautomerization, yields the stable aromatic 3-amino-pyrazole core[3].

Mechanistic Workflow

SynthesisWorkflow SM 2-Chloro-5-fluoro- isonicotinonitrile (Starting Material) Intermediate 2-Chloro-5-hydrazinyl- isonicotinonitrile (SNAr Intermediate) SM->Intermediate SNAr at C5 (Exothermic) Reagent Hydrazine Monohydrate (Nucleophile) Reagent->Intermediate 2.0 eq Product 5-Chloro-1H-pyrazolo- [3,4-c]pyridin-3-amine (Target Intermediate) Intermediate->Product Intramolecular Cyclization (5-exo-dig, Heat)

Figure 1: One-pot synthesis workflow for this compound.

Process Optimization & Quantitative Data

To ensure a self-validating and scalable system, various solvent and temperature conditions were evaluated. The goal was to identify a solvent that acts as an excellent medium for both the SNAr step and the subsequent cyclization, while also allowing for direct product precipitation (anti-solvent crystallization) to avoid costly chromatographic purification.

Table 1: Solvent and Temperature Optimization for Tandem SNAr/Cyclization

SolventTemp (°C)AdditiveTime (h)Yield (%)Purity (HPLC)Causality / Process Observation
Isopropanol 82 (Reflux) None 5 88 >99.2% Optimal. Perfect reflux temp for cyclization; excellent precipitation upon water addition.
Ethanol78 (Reflux)None68197.5%Good yield, but the product remains partially soluble at 0 °C, requiring solvent stripping.
n-Butanol117 (Reflux)None27492.0%Faster reaction, but thermal degradation and impurity formation observed at >100 °C.
THF65 (Reflux)DIPEA (1 eq)126588.5%Low boiling point provides insufficient thermal energy, leading to incomplete cyclization.

Scalable Experimental Protocol (100 g Scale)

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure causality between operational steps and chemical transformations.

Reagents & Materials:

  • 2-Chloro-5-fluoroisonicotinonitrile (CAS: 1057319-20-6)[2]: 100.0 g (0.64 mol)

  • Hydrazine monohydrate (64% hydrazine): 64.0 g (1.28 mol, 2.0 eq)

  • Isopropanol (IPA): 800 mL

  • Deionized Water: 400 mL

Step-by-Step Methodology:

  • Reactor Charging: To a 2 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge 2-chloro-5-fluoroisonicotinonitrile (100.0 g) and IPA (800 mL). Stir at 250 rpm to form a uniform suspension.

  • Thermal Control (Cooling): Chill the reactor jacket to bring the internal mixture temperature to 0–5 °C.

    • Causality: The initial SNAr reaction is highly exothermic. Starting at a low temperature prevents thermal runaway and suppresses the formation of bis-substituted impurities.

  • Nucleophile Addition: Add hydrazine monohydrate (64.0 g) dropwise via an addition funnel over 45 minutes, maintaining the internal temperature below 15 °C.

  • Intermediate Maturation: Remove the cooling and allow the reaction to warm to room temperature (20–25 °C). Stir for 2 hours.

    • Self-Validation (IPC 1): Pull a 0.5 mL aliquot, dilute in MeCN, and analyze via LC-MS. The starting material mass (

      
       156) should be completely consumed, replaced by the intermediate 2-chloro-5-hydrazinylisonicotinonitrile (
      
      
      
      168). Do not proceed to heating until conversion is >98%.
  • Thermal Cyclization: Ramp the jacket temperature to heat the reaction mixture to gentle reflux (internal temp ~82 °C). Maintain reflux for 5 hours.

    • Causality: The thermal energy overcomes the activation barrier for the 5-exo-dig attack of the hydrazine nitrogen onto the nitrile, forming the pyrazole ring[3].

    • Self-Validation (IPC 2): Analyze via HPLC. The intermediate peak should transition fully to the product peak (

      
       168, distinct retention time shift).
      
  • Anti-Solvent Precipitation: Cool the reactor to 10 °C. Slowly add deionized water (400 mL) over 30 minutes.

    • Causality: Water acts as an anti-solvent, drastically reducing the solubility of the highly polar pyrazolopyridine and driving crystallization, leaving hydrazine salts in the mother liquor.

  • Isolation & Washing: Filter the resulting bright yellow precipitate through a sintered glass funnel. Wash the filter cake with a cold mixture of 1:1 IPA/Water (200 mL).

  • Drying: Transfer the solid to a vacuum oven and dry at 50 °C under high vacuum (<50 mbar) to a constant weight.

    • Expected Yield: ~94.5 g (88% theoretical yield).

    • Expected Purity: >99.0% by HPLC (UV 254 nm).

References

  • 1H-Pyrazolo[3,4-c]pyridin-3-aMine,5-chloro- | ChemicalBook | 1

  • 2-氯-5-氟异烟腈 | 2-Chloro-5-fluoroisonicotinonitrile | 1057319-20-6 | Leyan | 2

  • 2-Fluoropyridine-3-carbonitrile | CAS 3939-13-7 | Ossila | 3

Sources

Troubleshooting & Optimization

Improving solubility of 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine in DMSO and water

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center for improving the solubility of 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine:

Technical Support Center: this compound

A Guide for Researchers on Improving Solubility in DMSO and Aqueous Solutions

Welcome to the technical support guide for this compound. As a Senior Application Scientist, I understand that realizing the full potential of a novel compound in your research hinges on mastering its fundamental properties, chief among them being solubility. This guide is structured as a series of frequently asked questions and troubleshooting workflows to address the specific challenges you may encounter when preparing solutions of this heterocyclic amine for your experiments. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your work.

FAQ 1: What are the fundamental solubility characteristics of this compound?

Answer:

Understanding the chemical structure of this compound is the first step to predicting its solubility. This molecule is a heterocyclic amine with several key features that dictate its behavior in different solvents:

  • Polar Functional Groups: The presence of an amine (-NH2) group and multiple nitrogen atoms within the fused pyrazolopyridine ring system contributes to a significant Topological Polar Surface Area (TPSA) of 80.48 Ų.[1] These sites can act as hydrogen bond donors and acceptors, suggesting a preference for polar solvents.

  • Aromatic System: The fused aromatic rings provide a degree of hydrophobicity. The predicted LogP value of approximately 0.59 indicates that while it has polar character, it is not extremely hydrophilic.[1]

  • Ionizable Groups: The primary amine group and the nitrogen atoms in the pyridine ring are weakly basic. This is the most critical feature for aqueous solubility, as it means the molecule's charge state, and therefore its solubility, will be highly dependent on the pH of the solution.[2][3]

Based on these properties, you should expect the following:

  • In Water: Sparingly soluble at neutral pH.

  • In DMSO: Generally soluble, as DMSO is a highly polar aprotic solvent capable of disrupting the intermolecular forces within the compound's crystal lattice. However, issues can still arise.

  • In Acidic Aqueous Solutions: Solubility is expected to increase significantly as the pH drops and the basic nitrogen atoms become protonated, forming a more soluble salt.[2]

FAQ 2: I am having difficulty dissolving this compound in DMSO. What are the common causes and solutions?

Answer:

While DMSO is a powerful solvent for many organic molecules, several factors can lead to apparent insolubility. Let's troubleshoot the common scenarios.

Scenario A: The compound does not dissolve completely, even at concentrations intended for a stock solution (e.g., 10-50 mM).

This issue typically points to problems with the solid material or the solvent itself. Follow this workflow to diagnose and solve the problem.

start Start: Compound won't dissolve in DMSO check_purity Is the compound purity verified (>98%)? start->check_purity check_dmso Is the DMSO anhydrous and high-purity? check_purity->check_dmso Yes re_evaluate Re-evaluate compound source or consider re-purification. check_purity->re_evaluate No apply_energy Apply gentle energy: 1. Vortex vigorously for 2-5 min. 2. Sonicate in a water bath for 10-15 min. 3. Warm to 37-40°C with agitation. check_dmso->apply_energy Yes use_new_dmso Use fresh, sealed anhydrous DMSO. check_dmso->use_new_dmso No success Success: Compound Dissolved apply_energy->success use_new_dmso->apply_energy

Caption: Troubleshooting workflow for DMSO insolubility.

Causality Explained:

  • Purity: Impurities from synthesis, such as inorganic salts or side-products, may be insoluble in DMSO.

  • Solvent Quality: DMSO is highly hygroscopic. Absorbed water can significantly reduce its solvating power for certain organic compounds. Always use sealed, anhydrous, high-purity DMSO.

  • Activation Energy: Dissolution requires overcoming the crystal lattice energy. Physical agitation (vortexing), sonication (using ultrasonic waves to break up particles), and gentle warming provide the necessary energy to facilitate this process. Caution: Do not overheat, as this can degrade the compound. Check the compound's stability information if available.

Scenario B: The compound dissolves initially but a precipitate forms after storage, especially after a freeze-thaw cycle.

This is a common issue related to solution stability and storage.

  • Cause: The initial solution may have been supersaturated. Upon cooling or freeze-thawing, the compound crashes out of solution to reach its true equilibrium solubility at that temperature. Additionally, moisture may have been introduced into the stock vial during use.

  • Solution Protocol:

    • Before each use, visually inspect the stock solution for precipitates.

    • If a precipitate is present, warm the vial to 37°C and vortex thoroughly until the solution is clear.

    • To minimize water absorption, allow the vial to come to room temperature before opening and aliquot the stock solution into smaller, single-use volumes to reduce the number of freeze-thaw cycles and exposure to air.

FAQ 3: My primary challenge is aqueous solubility for cell-based assays. How can I reliably prepare aqueous solutions of this compound?

Answer:

Improving aqueous solubility requires modifying the compound's environment to favor interaction with water. For a basic compound like this, two primary strategies are highly effective: pH adjustment and the use of co-solvents.

Strategy 1: pH Adjustment (Protonation)

The Principle: The uncharged form of this compound is sparingly soluble in water. By lowering the pH, the weakly basic amine and pyridine nitrogens become protonated, forming a positively charged cation. This ionic form is significantly more polar and, therefore, more water-soluble.[2][3]

cluster_0 Low pH (e.g., pH < 6) cluster_1 Neutral pH (e.g., pH 7.4) b1 Compound-H⁺ l1 Protonated (Cationic) HIGHLY SOLUBLE b2 Compound b1->b2 - H⁺ (Increase pH) b2->b1 + H⁺ (Decrease pH) l2 Neutral (Free Base) POORLY SOLUBLE

Caption: pH effect on the ionization and solubility of the compound.

Experimental Protocol: Preparing an Acidic Aqueous Solution

  • Select an Appropriate Buffer: Choose a buffer system suitable for your experimental pH range (e.g., citrate buffer for pH 3-6, phosphate buffer for pH 6-7.5). Ensure the buffer concentration is sufficient (e.g., 20-50 mM) to resist pH changes upon adding the compound.

  • Weigh the Compound: Accurately weigh the required amount of this compound.

  • Direct Dissolution: Add the solid compound directly to your acidic buffer.

  • Facilitate Dissolution: Vortex vigorously. If needed, sonicate the solution for 10-15 minutes.

  • Verify pH: After the compound has dissolved, check the final pH of the solution to ensure it has not drifted outside your desired experimental range. Adjust with dilute HCl or NaOH if necessary.

Strategy 2: Co-Solvency

The Principle: A co-solvent is a water-miscible organic solvent that, when added to water, increases the solubility of non-polar or sparingly soluble compounds.[4][5][6] The co-solvent essentially reduces the polarity of the water, making the environment more favorable for the solute.

Experimental Protocol: Preparing a Solution Using a Co-solvent

This is the recommended method for preparing dilutions from a DMSO stock for use in aqueous media (e.g., cell culture medium).

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO at a high concentration (e.g., 20-100 mM). Ensure it is fully dissolved.

  • Perform Serial Dilutions: Make intermediate dilutions of your stock in 100% DMSO.

  • Final Dilution into Aqueous Medium: Perform the final dilution by adding a small volume of the DMSO stock into your pre-warmed aqueous buffer or cell culture medium. Crucially, add the DMSO stock to the aqueous medium, not the other way around, while vortexing or swirling. This ensures rapid dispersion and minimizes localized high concentrations that can cause precipitation.

  • Control the Final Co-solvent Concentration: The final concentration of the organic co-solvent should be kept as low as possible, typically below 0.5% (v/v) , to avoid solvent-induced artifacts in biological assays.

start Goal: Prepare Aqueous Solution ph_sensitive Is the experiment sensitive to pH? start->ph_sensitive use_cosolvent Use Co-Solvent Method ph_sensitive->use_cosolvent Yes ph_adjust Use pH Adjustment Method ph_sensitive->ph_adjust No protocol_cosolvent Protocol: 1. Make high concentration stock in DMSO. 2. Add small volume of stock to large volume of aqueous buffer with vortexing. 3. Keep final DMSO < 0.5%. use_cosolvent->protocol_cosolvent check_stability Is compound stable at low pH? ph_adjust->check_stability check_stability->use_cosolvent No (or unknown) protocol_ph Protocol: 1. Choose acidic buffer (pH 4-6). 2. Add solid compound directly. 3. Sonicate/Vortex to dissolve. check_stability->protocol_ph Yes end_ph Solution Ready protocol_ph->end_ph end_cosolvent Solution Ready protocol_cosolvent->end_cosolvent

Caption: Decision tree for aqueous solubility enhancement.

Troubleshooting and Data Summary

This table summarizes the approaches and provides key considerations for your experimental design.

Technique Underlying Principle Best For... Key Considerations
Gentle Heating Increases kinetic energy to overcome crystal lattice forces.Aiding dissolution in organic solvents like DMSO.Compound must be thermally stable. Do not exceed 40-50°C without stability data.
Sonication Uses ultrasonic energy to break apart solute aggregates.Aiding dissolution in both DMSO and aqueous buffers.Can generate localized heat; monitor temperature for sensitive compounds.
pH Adjustment Protonation of basic sites to form a more soluble salt.[2][3][7]Preparing purely aqueous solutions for assays where pH can be controlled.Compound must be stable at acidic pH. Final pH must be compatible with the assay.
Co-solvency Reducing the polarity of the aqueous phase with a miscible organic solvent.[4][6]Preparing working solutions from a DMSO stock for biological assays.Final co-solvent concentration must be low and consistent across all experiments, including vehicle controls.
Salt Formation Chemical synthesis of a stable, solid salt form (e.g., hydrochloride salt).[4]Long-term strategy for drug development to create a more soluble starting material.Requires chemical modification; not an on-the-bench dissolution aid.

References

  • PubChem. 5-chloro-1H-pyrazolo(3,4-c)pyridine. [Link]

  • Moussa, Z., et al. Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. PMC. [Link]

  • Sawatale, G., et al. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]

  • Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. [Link]

  • Bedwell, E.V., et al. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. [Link]

  • Hart, M.L., et al. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • Jorgensen, W.L., et al. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC. [Link]

  • Asian Journal of Dental and Health Sciences. Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. [Link]

  • MDPI. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. [Link]

  • MDPI. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. [Link]

  • Chemistry LibreTexts. The Effects of pH on Solubility. [Link]

Sources

Purification strategies for removing impurities from 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting strategies and detailed protocols for the purification of 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine. Designed for researchers and drug development professionals, this document addresses common challenges encountered during the isolation and purification of this important heterocyclic amine building block.

Introduction: Understanding the Molecule and Its Challenges

This compound is a key intermediate in medicinal chemistry, valued for its role in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] However, its purification is often complicated by its chemical nature. As a heterocyclic amine, the molecule possesses a basic amino group and a polar, hydrogen-bonding pyrazolopyridine core. These features can lead to issues such as poor solubility, strong interactions with stationary phases in chromatography, and difficulty in crystallization.[3][4] This guide offers solutions to these common problems.

Section 1: Initial Assessment and Impurity Profile

A successful purification begins with a thorough analysis of the crude material. Understanding the potential impurities allows for the selection of the most effective purification strategy.

Q1: What are the most likely impurities in my crude reaction mixture?

Answer: The impurity profile of your crude this compound is highly dependent on the synthetic route. However, common impurities in the synthesis of related heterocyclic compounds typically include:

  • Unreacted Starting Materials: Depending on the stoichiometry and reaction completion, residual starting materials are a common source of contamination.

  • Side-Products: The precursors to pyrazolopyridines are often multifunctional, which can lead to the formation of undesired side-products or constitutional isomers.[3] For instance, cyclization reactions can sometimes yield isomeric pyrazolo[1,5-a]pyrimidine structures instead of the desired pyrazolo[3,4-b]pyridine core.[5]

  • Reagents and Catalysts: Inorganic salts, acids, or bases used during the reaction or initial workup may persist in the crude product.

  • Degradation Products: The target compound may be unstable under certain reaction or workup conditions, leading to the formation of degradation impurities.[3]

Q2: What preliminary analytical steps should I perform before attempting a large-scale purification?

Answer: Before committing your entire batch of crude material to a purification protocol, it is critical to perform a small-scale analysis.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for initial assessment.[6] Run TLC plates using various solvent systems (e.g., different ratios of ethyl acetate/hexanes, or dichloromethane/methanol) to visualize the number of components in your crude mixture. This helps in selecting an appropriate solvent system for column chromatography.[7]

  • Solubility Testing: Test the solubility of a small amount of your crude material in a range of common laboratory solvents at both room temperature and elevated temperatures. This information is crucial for designing an effective recrystallization protocol.

  • LC-MS Analysis (Optional but Recommended): If available, a quick Liquid Chromatography-Mass Spectrometry (LC-MS) analysis can provide invaluable information on the molecular weights of the components in your mixture, helping to tentatively identify impurities and the target compound.

Section 2: Troubleshooting Purification Strategies

This section details the most common purification techniques and provides solutions to specific problems you may encounter.

Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds to a high degree of purity.[3]

Q3: I'm trying to recrystallize my product, but it is "oiling out" instead of forming crystals. What's wrong?

Answer: "Oiling out" occurs when the compound comes out of the solution as a liquid phase rather than a solid crystal lattice. This typically happens if the solution is supersaturated or cooled too quickly, or if the boiling point of the solvent is higher than the melting point of the compound.

Troubleshooting Steps:

  • Re-heat and Add More Solvent: Heat the mixture to redissolve the oil, then add a small amount of additional hot solvent until the solution is clear. Allow it to cool much more slowly.[7]

  • Induce Crystallization: If slow cooling doesn't work, try scratching the inside of the flask with a glass rod at the solvent's surface to create nucleation sites. Adding a "seed crystal" of the pure compound, if available, is also highly effective.[7]

  • Change Solvent System: Your current solvent may be too good a solvent. Consider using a binary solvent system. Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol, DMF) and then slowly add a "poor" or "anti-solvent" (e.g., water, hexanes) at an elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.[8]

Q4: My yield after recrystallization is extremely low. How can I improve recovery?

Answer: Low recovery is often due to using too much solvent or the compound having significant solubility in the cold solvent.

Troubleshooting Steps:

  • Minimize Solvent Volume: During dissolution, use the absolute minimum amount of hot solvent required to fully dissolve the solid.[7]

  • Cool Thoroughly: Ensure the flask is cooled sufficiently, preferably in an ice bath, to minimize the amount of product that remains dissolved in the mother liquor.

  • Recover a Second Crop: Concentrate the mother liquor (the leftover solution after filtration) by evaporating some of the solvent and cool it again. This may yield a second crop of crystals, which might require a separate recrystallization to achieve high purity.[7]

Experimental Protocol 1: Recrystallization using a Binary Solvent System
  • Place the crude this compound in an Erlenmeyer flask.

  • Heat a "good" solvent (e.g., ethanol) in a separate beaker.

  • Add the minimum amount of hot ethanol to the crude solid to achieve complete dissolution.

  • While maintaining the temperature, add a "poor" solvent (e.g., deionized water) dropwise until the solution becomes persistently cloudy.

  • Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

SolventPolarity IndexBoiling Point (°C)Comments
Water10.2100Often used as an anti-solvent in a binary system.[6]
Ethanol (EtOH)4.378Good "dissolving" solvent; often used with water.[9][10]
Methanol (MeOH)5.165Similar to ethanol, but more polar.
Dimethylformamide (DMF)6.4153A strong polar solvent for poorly soluble compounds.[9]
Ethyl Acetate (EtOAc)4.477Medium polarity; good for chromatography and some recrystallizations.
Dichloromethane (DCM)3.140Use with caution due to low boiling point.
Column Chromatography

Column chromatography is a versatile purification technique, but the basic nature of this compound can cause problems on standard silica gel.

Q5: My compound streaks severely on my silica TLC plate and gives broad peaks during column chromatography. Why does this happen?

Answer: This is a classic problem when purifying basic compounds like amines on acidic silica gel.[4] The lone pair of electrons on the nitrogen atoms of your compound interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica. This strong, sometimes irreversible, binding leads to tailing, streaking, and poor separation.[4]

Troubleshooting Steps:

  • Add a Basic Modifier: The most common solution is to add a small amount of a competing base to the mobile phase. This base will occupy the acidic sites on the silica, allowing your compound to travel through the column more uniformly.

    • Triethylamine (TEA): Add 0.1-1% (v/v) of TEA to your eluent.[7]

    • Ammonia: Use a pre-mixed solution of methanol with 7N ammonia as the polar component of your mobile phase.[4]

  • Use an Alternative Stationary Phase: If a basic modifier is not effective or is incompatible with your compound, consider a different stationary phase.

    • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds.[7]

    • Amine-Functionalized Silica: This stationary phase has amine groups covalently bonded to the silica surface, which shields the acidic silanols and provides a more inert surface for amine purification.[4]

Q6: My compound seems to be stuck at the top of the column and won't elute, even with 100% methanol. What should I do?

Answer: This indicates very strong, possibly irreversible, adsorption to the silica gel, or that your compound has decomposed on the acidic stationary phase.[7]

Troubleshooting Steps:

  • Test for On-Plate Degradation: Before running a column, spot your compound on a silica TLC plate. Let it sit in the open air for 30-60 minutes, then elute it. If you see new spots or significant streaking that wasn't there on an immediate run, your compound is likely degrading on the silica.[7]

  • Switch to a Different Method: If your compound is either irreversibly binding or decomposing, silica gel chromatography is not a viable option. You should switch to an alternative method such as recrystallization, acid-base extraction, or chromatography on a more inert stationary phase like neutral alumina.

Diagram 1: Workflow for Chromatography Strategy Selection

chromatography_workflow start Crude Sample tlc Run Analytical TLC (e.g., 10% MeOH in DCM) start->tlc decision_tlc Good Rf and Symmetrical Spot? tlc->decision_tlc streaking Severe Streaking or Tailing? decision_tlc->streaking No col_std Proceed with Standard Silica Gel Chromatography decision_tlc->col_std Yes add_modifier Add Basic Modifier to Eluent (e.g., 0.5% TEA) streaking->add_modifier Yes low_rf Low Rf (Stuck at Baseline)? streaking->low_rf No alt_phase Use Alternative Stationary Phase (Alumina or Amine-Silica) add_modifier->alt_phase If ineffective inc_polarity Increase Eluent Polarity (e.g., Higher % MeOH) low_rf->inc_polarity Yes

Caption: Decision workflow for selecting the appropriate column chromatography strategy.

Acid-Base Extraction

This classical technique leverages the basicity of the amine to separate it from neutral or acidic impurities. It is particularly useful for an initial cleanup of very crude mixtures.

Q7: When should I choose acid-base extraction for purification?

Answer: Acid-base extraction is an excellent choice when you need to separate your basic target compound from significant quantities of non-basic (neutral or acidic) impurities. It is often used as a first-pass purification step before a final polishing step like recrystallization. The technique relies on changing the solubility of the amine by protonating it with acid to make it water-soluble.[11][12]

Q8: I'm getting a persistent emulsion at the interface of the organic and aqueous layers during extraction. How can I resolve this?

Answer: Emulsions are common when dealing with complex mixtures and can be frustrating.

Troubleshooting Steps:

  • Be Gentle: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[7]

  • "Salting Out": Add a small amount of saturated sodium chloride solution (brine) to the separatory funnel. This increases the polarity of the aqueous layer, which helps to break up the emulsion.[7]

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break the emulsion.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes) will allow the layers to separate on their own.

Diagram 2: Principle of Acid-Base Extraction for Amine Purification

acid_base_extraction cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Liberation and Re-extraction start Crude Mixture containing Amine (B) and Neutral Impurity (N) in Organic Solvent (e.g., EtOAc) add_acid Add Aqueous Acid (e.g., 1M HCl) start->add_acid layers1 Aqueous Layer Organic Layer add_acid->layers1 layers1:f0->layers1:f1 aqueous1 Protonated Amine Salt (BH+Cl-) (Water Soluble) layers1:f0->aqueous1 organic1 Neutral Impurity (N) (Remains in Organic Solvent) layers1:f1->organic1 isolate_aq Separate and Collect Aqueous Layer add_base Add Base (e.g., NaOH) to Aqueous Layer until pH > 10 isolate_aq->add_base reextract Extract with Fresh Organic Solvent (EtOAc) add_base->reextract layers2 Aqueous Layer Organic Layer reextract->layers2 layers2:f0->layers2:f1 aqueous2 Inorganic Salts (NaCl, H2O) layers2:f0->aqueous2 organic2 Purified Free Amine (B) (Organic Soluble) layers2:f1->organic2

Caption: Workflow illustrating the separation of a basic amine from neutral impurities.

Section 3: Final Purity Verification

After purification, it is essential to confirm the purity of the final product.

Q9: How can I definitively assess the purity of my final compound?

Answer: A combination of methods should be used to provide a comprehensive assessment of purity.

  • Melting Point: A sharp melting point that is consistent with the literature value is a strong indicator of high purity. Impurities typically depress and broaden the melting point range.[13]

  • Chromatography (TLC/HPLC/GC): The purified compound should appear as a single spot on TLC plates developed with multiple different solvent systems. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine purity as a percentage (e.g., >98%).[14][15]

  • Spectroscopy (NMR): ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the structure of your compound. The absence of signals corresponding to impurities in the NMR spectrum is a definitive confirmation of purity.

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine 4a and... [Scientific Diagram]. Retrieved from [Link]

  • Marjani, A. P., et al. (2019). Synthesis of pyrazolopyridine and pyrazoloquinoline derivatives by one-pot, three-component reactions. De Gruyter. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2019). Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives. Taylor & Francis Online. Retrieved from [Link]

  • Al-Omran, F., et al. (2010). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules. Retrieved from [Link]

  • Salaheldin, A. M., et al. (n.d.). Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. Universidade do Minho. Retrieved from [Link]

  • Lejczak, M., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Turesky, R. J., et al. (1990). An efficient and convenient method for the purification of mutagenic heterocyclic amines in heated meat products. PubMed. Retrieved from [Link]

  • Vaghasia, S. J., et al. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Rasayan Journal of Chemistry. Retrieved from [Link]

  • Al-Omran, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. Retrieved from [Link]

  • Płotka-Wasylka, J., et al. (2017). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Trends in Analytical Chemistry. Retrieved from [Link]

  • Al-Zahrani, H. A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Molecules. Retrieved from [Link]

  • Agilent. (2016). Chemical Purity Analysis. Retrieved from [Link]

  • Reddit. (2024, May 29). How to purify amino acid with mineral salt. Retrieved from [Link]

  • PubChem. (n.d.). 5-chloro-1H-pyrazolo(3,4-c)pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN1245167A - Process for separating chloropyridine product.
  • PubMed. (2024). Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines. Retrieved from [Link]

  • Google Patents. (n.d.). US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof.
  • Acta Poloniae Pharmaceutica. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Organic Process Research & Development. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]

  • Google Patents. (n.d.). EP0166992B1 - Extraction of amino acid from aqueous mixtures.
  • MDPI. (2021). 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe 2 ) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1985). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Retrieved from [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved from [Link]

  • Molecules. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • Google Patents. (n.d.). EP1995322A1 - Method for purification of amino acid.

Sources

Technical Support Center: Optimizing N-Alkylation of 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-alkylation of 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the synthesis and optimization of this crucial reaction. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.

Troubleshooting Guide

This section provides solutions to common problems encountered during the N-alkylation of this compound.

Regioselectivity Issues

Question: My reaction is producing a mixture of N1 and N2 alkylated isomers of this compound that are difficult to separate. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity in the N-alkylation of unsymmetrical pyrazoles is a common challenge. The outcome is a delicate balance of steric and electronic factors. For this compound, the electronic properties of the chloro and amino substituents, as well as the fused pyridine ring, influence the nucleophilicity of the N1 and N2 positions.[1][2]

Underlying Principles:

  • Electronic Effects: The 3-amino group is electron-donating, which may increase the electron density at the adjacent N2 atom. Conversely, the 5-chloro substituent and the fused pyridine ring are electron-withdrawing, which can influence the overall electron distribution in the pyrazole ring.

  • Steric Hindrance: The proximity of the fused pyridine ring may create some steric hindrance around the N1 position, potentially favoring alkylation at the less hindered N2 position, especially with bulky alkylating agents.

Troubleshooting Steps:

  • Screening of Bases and Solvents: The choice of base and solvent system is critical in controlling regioselectivity.[3]

    • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are excellent starting points as they can favor the formation of a single regioisomer.[4]

    • Base Selection: Weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. For instance, K₂CO₃ in DMSO has been reported to favor N1-alkylation in some 3-substituted pyrazoles.[5] In contrast, stronger bases like sodium hydride (NaH) in an anhydrous solvent like THF or DMF can also be employed to ensure complete deprotonation, which can sometimes alter the regioselectivity.

  • Varying the Alkylating Agent: The nature of the alkylating agent plays a significant role.

    • Reactivity: The reactivity of alkyl halides follows the order I > Br > Cl. If you are using a less reactive alkyl chloride, switching to a bromide or iodide may improve the reaction rate and potentially influence selectivity.

    • Steric Bulk: Employing a bulkier alkylating agent may enhance selectivity for the less sterically hindered nitrogen atom.

  • Temperature Optimization: Lowering the reaction temperature can sometimes increase the kinetic control of the reaction, leading to higher regioselectivity. It is advisable to start at room temperature and gradually decrease the temperature while monitoring the reaction progress.

Illustrative Data on Solvent and Base Effects on Regioselectivity (General Pyrazole Alkylation):

BaseSolventTypical Major IsomerRationale
K₂CO₃DMSON1Specific ion-pairing effects can favor this isomer.[5]
Cs₂CO₃MeCNVariesOften provides good results, but selectivity is substrate-dependent.
NaHTHF/DMFVariesComplete deprotonation can lead to different selectivity profiles.
t-BuOKPyridineVariesStrong, non-nucleophilic base; solvent can influence the outcome.[6]

Note: This table provides general trends observed for pyrazole alkylation; specific outcomes for this compound may vary.

Low Yield or Incomplete Reaction

Question: My N-alkylation reaction of this compound is giving a low yield, or the starting material is not fully consumed. What are the potential causes and how can I improve the conversion?

Answer:

Low yields can stem from several factors, including incomplete deprotonation of the pyrazole, low reactivity of the alkylating agent, or suboptimal reaction conditions. The electron-withdrawing nature of the chloro-substituent and the fused pyridine ring can decrease the overall nucleophilicity of the pyrazole nitrogen atoms, making the reaction more challenging.

Troubleshooting Workflow:

G start Low Yield / Incomplete Reaction base 1. Evaluate Base Strength & Stoichiometry start->base solvent 2. Assess Solvent Choice base->solvent If deprotonation is incomplete alkylating_agent 3. Check Alkylating Agent Reactivity solvent->alkylating_agent If solubility is poor temperature 4. Optimize Reaction Temperature alkylating_agent->temperature If agent is unreactive workup 5. Review Work-up Procedure temperature->workup If reaction is sluggish end Improved Yield workup->end If product is lost during isolation

Decision tree for troubleshooting low reaction yield.

Detailed Troubleshooting Steps:

  • Evaluate the Base and Solvent System:

    • Base Strength: For this potentially less nucleophilic pyrazole, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) might be necessary to ensure complete deprotonation. Use at least 1.1 equivalents of the base.

    • Solubility: Ensure that the starting material and the base are sufficiently soluble in the chosen solvent. If solubility is an issue, consider switching to a more polar aprotic solvent like DMF or DMSO.[4]

  • Assess the Alkylating Agent:

    • Leaving Group: The reactivity of the alkylating agent (R-X) is highly dependent on the leaving group (X). The general order of reactivity is I > Br > Cl > OTs (tosylate). If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.

    • Purity: Ensure the alkylating agent is pure and has not degraded upon storage.

  • Optimize Reaction Temperature:

    • Increasing the reaction temperature can significantly enhance the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) while gradually increasing the temperature (e.g., from room temperature to 50-80 °C). Be cautious of potential side reactions at higher temperatures.

  • Consider Alternative Alkylation Methods:

    • Acid-Catalyzed Alkylation: In some cases, acid-catalyzed methods can be effective for N-alkylation of pyrazoles. For example, using trichloroacetimidate electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA) can provide an alternative to base-mediated reactions.[7][8]

Frequently Asked Questions (FAQs)

Q1: Can the amino group at the 3-position also be alkylated?

A1: Yes, alkylation of the exocyclic amino group is a potential side reaction. To minimize this, it is advisable to use a non-nucleophilic base and carefully control the stoichiometry of the alkylating agent. If N,N-dialkylation of the amino group becomes a significant issue, consider protecting the amino group before the N-alkylation of the pyrazole ring.

Q2: What is a standard starting protocol for the N-alkylation of this compound?

A2: A reliable set of starting conditions would be:

  • Substrate: this compound (1.0 eq.)

  • Base: Potassium carbonate (K₂CO₃, 1.5 eq.)

  • Alkylating Agent: Alkyl bromide or iodide (1.1 eq.)

  • Solvent: Anhydrous DMF

  • Temperature: Room temperature

  • Reaction Time: Monitor by TLC or LC-MS for 12-24 hours.

Q3: Are there any specific safety precautions I should take?

A3: Standard laboratory safety procedures should be followed. Many alkylating agents are toxic and should be handled in a fume hood with appropriate personal protective equipment. Reactions involving sodium hydride are highly flammable and water-sensitive; they must be conducted under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I confirm the regiochemistry of my product?

A4: The most definitive method for structure elucidation is single-crystal X-ray diffraction. Spectroscopic techniques are also crucial. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments, can help establish the connectivity and spatial relationships between the alkyl group and the pyrazolopyridine core.

Experimental Protocols

General Protocol for Base-Mediated N-Alkylation

G A 1. Dissolve Substrate B 2. Add Base A->B C 3. Add Alkylating Agent B->C D 4. Reaction Monitoring C->D E 5. Work-up D->E F 6. Purification E->F

General workflow for base-mediated N-alkylation.

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DMF (0.1 M) under an inert atmosphere, add the base (e.g., K₂CO₃, 1.5 eq.) at room temperature.

  • Stir the mixture for 30 minutes.

  • Add the alkylating agent (1.1 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, the temperature can be increased to 50-80 °C.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335.
  • Kudyakova, Y. S., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. Retrieved from [Link]

  • Bunev, A. S., et al. (2022).
  • Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances, 13(50), 35057-35064.
  • Schober, L. J., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes.
  • ResearchGate. (n.d.). Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine 4a and.... Retrieved from [Link]

  • Huang, A., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry, 82(17), 8864-8873.
  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579.
  • Krygowski, T. M., et al. (2020). Substituent effects and electron delocalization in five-membered N-heterocycles. Structural Chemistry, 31(4), 1495-1508.
  • Bunev, A. S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Retrieved from [Link]

  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

  • Wuts, P. G. M., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4-d]pyrimidines, Purines,[1][2][4]Triazolo[7][9]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(12), 6465-6482.

Sources

Technical Support Center: Purification of 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine

[1][2]

Case ID: PUR-AZA-005 Subject: Optimization of Stationary & Mobile Phases for Amphoteric Heterocycles Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary

The purification of 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine presents a classic chromatographic challenge due to its amphoteric nature .[1] The molecule contains a basic pyridine nitrogen, a weakly basic exocyclic amine, and an acidic pyrrole-like proton at the N1 position.[2]

This combination leads to two primary failure modes on standard silica gel:

  • Irreversible Adsorption: The basic pyridine nitrogen coordinates strongly with acidic silanols (

    
    ).[1][2]
    
  • Significant Tailing: The N1 proton acts as a hydrogen bond donor, causing peak broadening and co-elution with impurities.[1][2]

This guide provides a validated decision framework for solvent selection, troubleshooting protocols for solubility issues, and specific "rescue" methodologies for failed separations.

Module 1: Solvent System Selection

Do not rely on a single "magic" solvent ratio.[1] Use the following tiered approach based on Thin Layer Chromatography (TLC) behavior.

Tier 1: The Standard (Starting Point)

Best for: Initial assessment and removing non-polar impurities.[1]

  • Solvent: Ethyl Acetate (EtOAc) / Hexanes (or Heptane).[1][3][4]

  • Modifier: None.

  • Protocol: Run a TLC in 100% EtOAc .

    • If Rf > 0.3: Run a gradient from 50% to 100% EtOAc.[1]

    • If Rf < 0.3 (Likely): Proceed immediately to Tier 2.[1]

Tier 2: The Polar Shift (Most Common)

Best for: Eluting the target compound when it sticks to the baseline.[1]

  • Solvent: Dichloromethane (DCM) / Methanol (MeOH).[1]

  • Gradient: 0% to 10% MeOH in DCM.

  • Warning: Exceeding 10% MeOH can dissolve silica gel, contaminating your product.[1]

Tier 3: The "Anti-Tailing" System (Recommended)

Best for: Sharp peaks and resolving the target from regioisomers.[1]

  • Solvent: DCM / MeOH / Ammonium Hydroxide (

    
    , 28-30%).[1][2]
    
  • Preparation: Prepare a stock solution of DCM:MeOH:NH4OH (90:9:1) . This is your "B" solvent.[1][2] Your "A" solvent is pure DCM.[1]

  • Mechanism: The ammonia competes for the acidic silanol sites on the silica, effectively "blocking" them from interacting with the pyridine nitrogen of your molecule.[1]

Data Summary: Solvent Efficacy
SystemCompositionSuitabilityRisk Factor
A Hexane / EtOAcLowCompound likely remains on baseline.[1][2]
B DCM / MeOH (9:[1]1)MediumModerate tailing; potential co-elution.
C DCM / MeOH / NH4OH High Best resolution. Requires fume hood (ammonia).[1]
D EtOAc / MeOH / TEAHighGood alternative if DCM is avoided.[1] TEA is harder to remove than NH3.[1]

Module 2: Visualization of Decision Logic

Use the following flowchart to determine your purification strategy based on initial TLC results.

SolventLogicStartStart: TLC in 100% EtOAcCheckRfCheck Rf ValueStart->CheckRfRfHighRf > 0.3CheckRf->RfHighRfLowRf < 0.3 (Baseline)CheckRf->RfLowSystemAUse System A:Hexane/EtOAc GradientRfHigh->SystemASwitchDCMSwitch to DCM/MeOHRfLow->SwitchDCMCheckStreakCheck Spot ShapeSwitchDCM->CheckStreakStreakYesStreaking/Tailing?CheckStreak->StreakYesStreakNoRound SpotCheckStreak->StreakNoSystemCUse System C:DCM/MeOH/NH4OHStreakYes->SystemC Add ModifierSystemBUse System B:DCM/MeOH (0-10%)StreakNo->SystemB

Figure 1: Decision tree for selecting the optimal mobile phase based on compound retention and peak shape.

Module 3: Critical Protocol - Dry Loading

The Issue: this compound has poor solubility in non-polar solvents (Hexane, DCM). Liquid loading (dissolving in minimal solvent and pipetting onto the column) will likely cause the compound to precipitate at the top of the column, leading to severe streaking and loss of resolution.

The Solution: You must use the Dry Loading technique.[1]

Step-by-Step Procedure
  • Dissolution: Dissolve your crude mixture in a minimal amount of a solvent that fully solubilizes it.[1][2] For this molecule, use Methanol or a mixture of DCM/MeOH (1:1) .[1] Heat gently if necessary.

  • Adsorption: Add Celite 545 or Silica Gel to the flask.[1]

    • Ratio: Use approximately 1-2 grams of solid support per 1 gram of crude product.[1]

  • Evaporation: Evaporate the solvent on a rotary evaporator.

    • Critical Check: The result must be a free-flowing powder .[1][2] If it is sticky or clumpy, add more Celite and re-evaporate.

  • Loading: Pour the powder directly onto the top of your pre-equilibrated column.

  • Capping: Add a layer of sand (approx. 1 cm) on top of the powder to prevent disturbance when adding the mobile phase.[1]

Module 4: Troubleshooting & FAQs

Q1: The compound is co-eluting with a regioisomer. How do I separate them?

A: Regioisomers of pyrazolopyridines often have very similar polarities.[1]

  • Action: Switch stationary phases. If Silica (Normal Phase) fails, move to Reverse Phase (C18) chromatography.[1]

  • C18 Conditions: Use a gradient of Water (0.1% Formic Acid) and Acetonitrile.[1] The hydrophobic difference between regioisomers is often exaggerated on C18 silica.[1]

Q2: I used Triethylamine (TEA) and now my NMR shows ethyl peaks. How do I remove it?

A: TEA has a high boiling point and sticks to the product.[1][2]

  • Action: Dissolve the product in DCM and wash with saturated Ammonium Chloride (NH4Cl) solution.[1] This protonates the TEA, pulling it into the aqueous layer. However, be careful: if your product is very basic, it might also protonate.

  • Prevention: Use Ammonium Hydroxide (NH4OH) in the future.[1] It is volatile and disappears during rotary evaporation.[1]

Q3: My product is stuck on the column even with 10% MeOH.

A: The interaction with the silica is too strong.[1]

  • Action: Do not increase MeOH > 15% (dissolves silica).[1][3] Instead, switch to a bonded amine column (NH2-Silica) .[1] These columns are basic and repel the basic moieties of your molecule, allowing it to elute with simple Hexane/EtOAc gradients.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[1][2][3] Rapid chromatographic techniques for preparative separations with moderate resolution. Journal of Organic Chemistry. Link[1][2]

  • Biotage. (2023).[1][2][4] Strategies for the Flash Purification of Nitrogen Heterocycles. The Flash Purification Blog. Link

  • Vertex Pharmaceuticals. (2015).[1] Patent US9102663B2: Pyrazolo[3,4-c]pyridines as inhibitors of GSK-3.[1][2] (Describes synthesis and purification of similar scaffolds). Link

  • Reich, H. J. (2017).[1][2] Common Solvents and their Properties. University of Wisconsin-Madison Chemistry Data.[1] Link

Minimizing side reactions during the chlorination of pyrazolo[3,4-c]pyridine precursors

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of chlorinating pyrazolo[3,4-c]pyridine precursors. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you minimize side reactions and maximize the yield and purity of your target chlorinated products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chlorination of pyrazolo[3,4-c]pyridine precursors, providing explanations for the underlying chemistry and actionable solutions.

Issue 1: Low or No Conversion of the Starting Material

Question: I am attempting to chlorinate my pyrazolo[3,4-c]pyridin-7-one with phosphorus oxychloride (POCl₃), but I am observing very low conversion to the desired 7-chloro-pyrazolo[3,4-c]pyridine. What could be the issue?

Answer:

Low conversion in this reaction is often attributed to insufficient activation of the hydroxyl group or issues with the reaction conditions. Here’s a systematic approach to troubleshooting this problem:

  • Reagent Quality and Stoichiometry:

    • POCl₃ Quality: Phosphorus oxychloride can hydrolyze over time to form phosphoric acid and HCl, which can inhibit the reaction. Use freshly distilled or a new bottle of POCl₃ for best results.

    • Stoichiometry: While some protocols use POCl₃ as both the reagent and solvent, for many substrates, using a large excess can lead to side reactions. A more controlled approach using 1 to 5 equivalents of POCl₃ in a high-boiling inert solvent like toluene or acetonitrile can be more effective.[1][2]

  • Reaction Temperature and Time:

    • The conversion of a pyridinone to a chloropyridine using POCl₃ typically requires high temperatures, often at reflux.[2][3] If you are running the reaction at a lower temperature, you may not be providing enough energy to drive the reaction to completion.

    • Ensure the reaction is heated for a sufficient duration. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.

  • Use of Additives:

    • The addition of a catalytic amount of a tertiary amine, such as pyridine or N,N-dimethylaniline, can accelerate the reaction.[1][2] The amine acts as a nucleophilic catalyst, forming a more reactive intermediate with POCl₃.

    • In some cases, the addition of phosphorus pentachloride (PCl₅) along with POCl₃ can create a more potent chlorinating mixture, driving the reaction to completion.[4]

Workflow for Troubleshooting Low Conversion:

Caption: Troubleshooting workflow for low conversion.

Issue 2: Formation of Over-chlorinated Byproducts

Question: My reaction is producing di- or even tri-chlorinated pyrazolo[3,4-c]pyridines. How can I improve the selectivity for the mono-chlorinated product?

Answer:

Over-chlorination is a common side reaction when using powerful chlorinating agents like POCl₃, especially on electron-rich heterocyclic systems.[5] Here are strategies to enhance selectivity:

  • Choice of Chlorinating Agent:

    • N-Chlorosuccinimide (NCS): NCS is a milder and more selective chlorinating agent compared to POCl₃.[5][6][7][8] It is particularly useful for chlorinating the pyrazole ring without affecting the pyridine ring, or for selective chlorination of activated positions. The reaction is typically carried out in a polar aprotic solvent like DMF or acetonitrile at or below room temperature.

    • Controlled Stoichiometry of POCl₃: If POCl₃ must be used, carefully controlling the stoichiometry is crucial. Using 1.0 to 1.2 equivalents of POCl₃ can significantly reduce over-chlorination compared to using it as the solvent.

  • Reaction Conditions:

    • Lower Temperature: Running the reaction at a lower temperature will decrease the overall reactivity and can improve selectivity.

    • Shorter Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further chlorination of the desired product.

Table 1: Comparison of Common Chlorinating Agents

ReagentReactivitySelectivityTypical ConditionsAdvantagesDisadvantages
POCl₃ HighLowReflux, neat or in high-boiling solventPowerful, readily availableOver-chlorination, harsh conditions, difficult workup
NCS ModerateHighRoom temp. or below in DMF/MeCNMild, selective, easy to handleMay not be reactive enough for all substrates
SOCl₂ HighModerateReflux, often with catalytic DMFEffective for converting hydroxylsCan lead to side reactions, corrosive

Issue 3: Unwanted N-Oxide Formation

Question: I am observing a significant amount of a byproduct with a mass corresponding to my desired chlorinated product +16 amu, which I suspect is an N-oxide. How is this forming and how can I prevent it?

Answer:

Pyridine nitrogens are susceptible to oxidation, and this can sometimes occur as a side reaction during chlorination, especially if oxidizing impurities are present or if the reaction is exposed to air at high temperatures. The pyridine nitrogen of the pyrazolo[3,4-c]pyridine system can be oxidized to the corresponding N-oxide.[9][10][11]

  • Mechanism of N-Oxide Formation: While not a direct outcome of the chlorination mechanism with pure reagents, trace oxidants or air oxidation at elevated temperatures can lead to N-oxide formation. Some chlorinating agents, if not pure, might contain oxidizing species.

  • Prevention Strategies:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen, especially when heating for prolonged periods.

    • High-Purity Reagents: Use high-purity, freshly opened or distilled chlorinating agents to avoid contaminants that could act as oxidants.

    • Deoxygenation of the N-oxide: If the N-oxide is formed, it can often be deoxygenated in a subsequent step. Treatment of the crude product with a reducing agent like phosphorus trichloride (PCl₃) or triphenylphosphine (PPh₃) can convert the N-oxide back to the desired pyridine.

Issue 4: Ring-Opening of the Pyrazole Ring

Question: My reaction with an electrophilic chlorinating agent seems to be causing cleavage of the N-N bond in the pyrazole ring. What causes this and how can it be avoided?

Answer:

Recent studies have shown that electrophilic halogenating agents can induce ring-opening of pyrazolopyridines.[12][13] This transformation proceeds through the selective cleavage of the heteroaromatic N-N bond.

  • Mechanism of Ring-Opening: The reaction is initiated by an electrophilic attack of the chlorinating agent on the pyrazole ring. This is followed by a skeletal rearrangement that leads to the cleavage of the N-N bond, resulting in the formation of structurally diverse halogenated compounds.[12]

  • Minimizing Ring-Opening:

    • Control of Electrophilicity: Using a less electrophilic chlorinating agent or moderating the reaction conditions (e.g., lower temperature) can disfavor the ring-opening pathway.

    • Substituent Effects: The electronic nature of the substituents on the pyrazolopyridine ring can influence the propensity for ring-opening. Electron-withdrawing groups on the pyrazole ring may deactivate it towards the initial electrophilic attack.

    • Choice of Reagent: If ring-opening is a persistent issue with electrophilic chlorinating agents like NCS, exploring alternative chlorination methods that do not proceed through a strong electrophilic pathway may be necessary. For converting a hydroxyl group, POCl₃ is less likely to cause this specific type of ring-opening.

Issue 5: Hydrolysis of the Chlorinated Product During Workup

Question: I am losing a significant portion of my 7-chloro-pyrazolo[3,4-c]pyridine product to the corresponding pyridinone during aqueous workup. How can I prevent this hydrolysis?

Answer:

Chloropyridines, particularly those with electron-withdrawing groups or at positions activated towards nucleophilic attack (like the 7-position in this scaffold), can be susceptible to hydrolysis.

  • Factors Influencing Hydrolysis:

    • pH: Hydrolysis is often accelerated under both acidic and basic conditions.

    • Temperature: Higher temperatures during workup will increase the rate of hydrolysis.

    • Solvent: The presence of water is necessary for hydrolysis.

  • Strategies for a Non-Hydrolytic Workup:

    • Anhydrous Workup: If possible, avoid an aqueous workup altogether. After the reaction, the solvent and excess reagent can be removed under reduced pressure, and the crude product can be purified directly by chromatography.

    • Careful Quenching: If an aqueous quench is necessary to destroy excess chlorinating reagent, perform it at a low temperature (0 °C or below) and as quickly as possible.

    • Neutral pH: During extraction, use a saturated sodium bicarbonate solution to neutralize any acid, followed by a brine wash. Avoid strong acids or bases.

    • Aprotic Solvents for Extraction: Use aprotic organic solvents like dichloromethane (DCM) or ethyl acetate for extraction.

Experimental Protocol: Chlorination of 1H-Pyrazolo[3,4-c]pyridin-7(6H)-one with POCl₃

  • To a stirred suspension of 1H-pyrazolo[3,4-c]pyridin-7(6H)-one (1.0 eq) in a suitable high-boiling solvent (e.g., toluene, 10 mL/g of starting material) under an inert atmosphere, add phosphorus oxychloride (2.0-3.0 eq) dropwise at room temperature.

  • Add a catalytic amount of N,N-dimethylaniline (0.1 eq).

  • Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 2-6 hours), cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous mixture to pH 7-8 with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose chlorinating agent for pyrazolo[3,4-c]pyridine precursors?

A1: The "best" agent is substrate-dependent. For the conversion of a pyrazolo[3,4-c]pyridin-7-one to the 7-chloro derivative, phosphorus oxychloride (POCl₃) is the most commonly used and effective reagent.[2][3] For the selective chlorination of an unsubstituted position on the pyrazole or pyridine ring, a milder reagent like N-Chlorosuccinimide (NCS) is often preferred to avoid over-chlorination.[5][6][8]

Q2: How can I purify my chlorinated pyrazolo[3,4-c]pyridine?

A2: The most common method for purification is flash column chromatography on silica gel . A gradient elution system, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is usually effective. If the product is a solid, recrystallization from a suitable solvent system can also be an excellent purification method.

Q3: My chlorinated product is unstable and decomposes upon standing. What can I do?

A3: Some chlorinated heterocycles can be unstable, particularly if they are sensitive to light, air, or moisture. Store the purified product under an inert atmosphere (nitrogen or argon), in a dark container, and at a low temperature (e.g., in a freezer). If the compound is intended for a subsequent reaction, it is often best to use it immediately after preparation and purification.

Q4: Can I use thionyl chloride (SOCl₂) for the chlorination of pyrazolo[3,4-c]pyridin-7-ones?

A4: Yes, thionyl chloride can also be used for this transformation, often with a catalytic amount of DMF (Vilsmeier-Haack conditions). However, like POCl₃, it is a harsh reagent and can lead to similar side reactions such as over-chlorination. The choice between POCl₃ and SOCl₂ may depend on the specific substrate and desired reaction conditions.

Q5: What is the mechanism of chlorination with POCl₃?

A5: The chlorination of a pyridinone with POCl₃ is believed to proceed through the following steps:

  • The lone pair on the pyridinone oxygen attacks the phosphorus atom of POCl₃, displacing a chloride ion.

  • A chloride ion then attacks the carbon atom at the 7-position, leading to the formation of the 7-chloro-pyrazolo[3,4-c]pyridine and a phosphate byproduct. The presence of a tertiary amine catalyst can accelerate the reaction by forming a more reactive intermediate with POCl₃.

Mechanism of POCl₃ Chlorination:

cluster_0 Mechanism of POCl₃ Chlorination Pyridinone Pyrazolo[3,4-c]pyridin-7-one Intermediate Reactive Intermediate Pyridinone->Intermediate + POCl₃ POCl3 POCl₃ Product 7-Chloro-pyrazolo[3,4-c]pyridine Intermediate->Product + Cl⁻ - [OPO₂Cl₂]⁻

Caption: Simplified mechanism of POCl₃ chlorination.

References

  • Deoxygenative chlorination of pyridine N‐oxide - ResearchGate. (n.d.). Retrieved February 22, 2024, from [Link]

  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC. (2025, July 4). Retrieved February 22, 2024, from [Link]

  • Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides - YouTube. (2022, December 25). Retrieved February 22, 2024, from [Link]

  • Halogenation of Pyrazoles Using N ‐Halosuccinimides in CCl 4 and in Water - Wiley Online Library. (2025, August 6). Retrieved February 22, 2024, from [Link]

  • Stable Chlorinating Performance with N-Chlorosuccinimide in Organic Reactions. (2025, September 27). Retrieved February 22, 2024, from [Link]

  • The Efficacy and Applications of N-Chlorosuccinimide: A Comprehensive Insight. (2024, December 3). Retrieved February 22, 2024, from [Link]

  • Recent trends in the chemistry of pyridine N-oxides - ARKIVOC. (n.d.). Retrieved February 22, 2024, from [Link]

  • N-Chlorosuccinimide (NCS) - Organic Chemistry Portal. (n.d.). Retrieved February 22, 2024, from [Link]

  • Pyridine-N-oxide - Wikipedia. (n.d.). Retrieved February 22, 2024, from [Link]

  • Subject: Chemistry Semester IV Paper No.: CHB-401 Topic: Pyridine Lecture Notes: Dr. Diksha Katiyar This is in continuation of m. (n.d.). Retrieved February 22, 2024, from [Link]

  • POCl3, Phosphorus Oxychloride for Activated Chlorine Formation. (n.d.). Retrieved February 22, 2024, from [Link]

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics - PMC. (2026, January 24). Retrieved February 22, 2024, from [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Publishing. (n.d.). Retrieved February 22, 2024, from [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - ResearchGate. (2025, October 16). Retrieved February 22, 2024, from [Link]

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC. (n.d.). Retrieved February 22, 2024, from [Link]

  • Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - RSC Publishing. (n.d.). Retrieved February 22, 2024, from [Link]

  • Ring-Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PubMed. (2025, July 22). Retrieved February 22, 2024, from [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - PMC. (2023, November 23). Retrieved February 22, 2024, from [Link]

  • POCl -PCl mixture: A robust chlorinating agent† - Indian Chemical Society. (n.d.). Retrieved February 22, 2024, from [Link]

  • WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents. (n.d.).
  • An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - MDPI. (2023, October 30). Retrieved February 22, 2024, from [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (n.d.). Retrieved February 22, 2024, from [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC. (n.d.). Retrieved February 22, 2024, from [Link]

  • Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua - Longdom Publishing. (n.d.). Retrieved February 22, 2024, from [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - Semantic Scholar. (2023, January 16). Retrieved February 22, 2024, from [Link]

  • Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases - PubMed. (2005, November 3). Retrieved February 22, 2024, from [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv. (n.d.). Retrieved February 22, 2024, from [Link]

  • How to remove pyridine from your reaction crude? - YouTube. (2022, August 8). Retrieved February 22, 2024, from [Link]

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC. (n.d.). Retrieved February 22, 2024, from [Link]

  • (PDF) A Novel and Facile Synthesis of Pyrazolo[3,4-b]pyridines. - ResearchGate. (2025, August 9). Retrieved February 22, 2024, from [Link]

  • Investigating the chlorination of acidic pharmaceuticals and by-product formation aided by an experimental design methodology - PubMed. (2010, January 15). Retrieved February 22, 2024, from [Link]

  • Strategies for mitigating chlorinated disinfection byproducts in wastewater treatment plants. (2021, October 15). Retrieved February 22, 2024, from [Link]

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Technical Support Center: Managing the Hygroscopic Properties of 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine and its various salt forms. This guide is designed to provide you with the necessary insights and practical, field-proven strategies to anticipate, characterize, and manage the challenges associated with hygroscopicity. Given that the hygroscopic nature of a specific salt of this amine is not extensively documented in public literature, this guide empowers you to determine these properties and implement robust handling protocols.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a critical consideration for salts of this compound?

A1: Hygroscopicity is the tendency of a solid substance to absorb or adsorb moisture from the surrounding environment.[] For active pharmaceutical ingredients (APIs) like the salts of this compound, moisture uptake can have significant consequences. It can lead to changes in the material's physical and chemical properties, such as clumping, altered flowability, and even chemical degradation through hydrolysis.[2][3][4] These changes can impact the stability, dissolution rate, and bioavailability of the final drug product, making hygroscopicity a critical parameter to evaluate and control during all stages of drug development.[][2]

Q2: I've observed my batch of a this compound salt becoming clumpy and difficult to handle. Is this due to hygroscopicity?

A2: Clumping and caking are classic indicators of moisture absorption in a powdered substance.[3] When a hygroscopic material is exposed to ambient humidity, it can lead to the formation of liquid bridges between particles, causing them to agglomerate. This not only affects the physical appearance and handling of the material but can also be a precursor to more significant stability issues. It is crucial to handle such materials in a controlled environment to minimize exposure to atmospheric moisture.[4][5]

Q3: How can I definitively determine if my specific salt of this compound is hygroscopic?

A3: Several analytical techniques can be employed to characterize the hygroscopic nature of your compound. The most direct method is Dynamic Vapor Sorption (DVS) , which measures the mass change of a sample as it is exposed to a range of controlled humidity levels at a constant temperature.[6][7][8] This technique provides a detailed moisture sorption-desorption isotherm, which is crucial for understanding the material's behavior in different environments.[7][8] Other valuable techniques include Thermogravimetric Analysis (TGA) to determine water content and X-ray Powder Diffraction (XRPD) to identify changes in the crystal structure due to hydration.[9][10][11][12]

Q4: What are the best practices for storing a potentially hygroscopic salt of this compound in the laboratory?

A4: Proper storage is paramount to maintaining the integrity of hygroscopic materials.[5][13] It is recommended to store your this compound salt in a tightly sealed, airtight container.[5] For highly sensitive materials, storage in a desiccator with a suitable desiccant or in a glove box under an inert atmosphere is advisable.[13][14] Always minimize the time the container is open to the atmosphere during weighing and handling.[5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action(s)
Powder Caking/Clumping Moisture absorption due to hygroscopicity.1. Immediately transfer the material to a desiccator. 2. Handle the material in a low-humidity environment (e.g., a glove box). 3. Re-evaluate your storage conditions; ensure containers are airtight.[5]
Inconsistent Assay Results Water uptake leading to an inaccurate determination of the active component's mass.1. Determine the water content of the material using Karl Fischer titration or TGA.[9][15] 2. Correct for the water content in your calculations. 3. Implement stricter environmental controls during weighing.
Changes in Powder X-ray Diffraction (XRPD) Pattern Formation of a hydrate or change in crystalline form due to moisture absorption.1. Correlate the changes in the XRPD pattern with moisture content data from TGA or DVS. 2. Determine the critical relative humidity at which the phase change occurs using DVS. 3. This new form should be characterized and its properties evaluated.
Degradation of the Compound Hydrolysis initiated by absorbed water.1. Investigate the degradation products using techniques like HPLC-MS. 2. Store the material under stricter inert conditions. 3. Consider formulation strategies to protect the API from moisture.[2][16][17]

Experimental Protocols & Methodologies

Protocol 1: Characterization of Hygroscopicity using Dynamic Vapor Sorption (DVS)

Objective: To quantitatively assess the moisture sorption and desorption behavior of a this compound salt.

Methodology:

  • Accurately weigh 5-10 mg of the sample onto the DVS instrument's microbalance.

  • Dry the sample in situ at 0% relative humidity (RH) until a stable weight is achieved.

  • Subject the sample to a pre-defined humidity program, typically increasing in 10% RH steps from 0% to 90% RH, followed by a desorption cycle back to 0% RH.

  • At each RH step, monitor the change in mass until equilibrium is reached ( dm/dt ≤ 0.002% per minute).[18]

  • Plot the change in mass (%) as a function of RH to generate the sorption-desorption isotherm.

Data Interpretation: The shape of the isotherm and the total mass gain at high RH will classify the material's hygroscopicity. Hysteresis between the sorption and desorption curves can indicate changes in the material's structure.[8]

Protocol 2: Determination of Water Content by Thermogravimetric Analysis (TGA)

Objective: To quantify the amount of water present in a sample of a this compound salt.

Methodology:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the sample into a tared TGA pan.

  • Heat the sample from ambient temperature to a temperature above the boiling point of water (e.g., 120 °C) at a controlled heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.[10][19]

  • Record the weight loss as a function of temperature.

Data Interpretation: The weight loss observed in the temperature range corresponding to water evaporation represents the water content of the sample.[9][10] TGA can help differentiate between adsorbed/free water and bound water based on the temperature of weight loss.[9]

Protocol 3: Assessment of Solid-State Form Changes using X-ray Powder Diffraction (XRPD)

Objective: To determine if moisture absorption induces changes in the crystalline form of a this compound salt.

Methodology:

  • Acquire an initial XRPD pattern of the as-received, dry material.

  • Expose a separate sample of the material to a high-humidity environment for a defined period (e.g., 24 hours at 75% RH).

  • Acquire an XRPD pattern of the humidity-exposed sample.

  • Compare the two patterns for any changes in peak positions or the appearance of new peaks.

Data Interpretation: Significant differences between the two patterns indicate a change in the crystalline form, potentially the formation of a hydrate.[11][12][20] Amorphous halos may appear if the material becomes amorphous.[11]

Visualizing Experimental Workflows and Logical Relationships

Workflow for Investigating Hygroscopicity

cluster_0 Initial Observation cluster_1 Characterization cluster_2 Analysis & Decision Making cluster_3 Mitigation Strategies observe Physical Instability Noted (e.g., Clumping, Deliquescence) dvs Dynamic Vapor Sorption (DVS) - Quantify moisture uptake - Determine critical RH observe->dvs Initiate Investigation tga Thermogravimetric Analysis (TGA) - Determine initial water content observe->tga Initiate Investigation xrpd X-ray Powder Diffraction (XRPD) - Assess solid-state form observe->xrpd Initiate Investigation analyze Analyze Data: - Is the material hygroscopic? - Does the form change with humidity? dvs->analyze tga->analyze xrpd->analyze handling Implement Strict Handling Protocols (e.g., Glove box, desiccator) analyze->handling Develop Mitigation Plan formulation Consider Formulation Strategies (e.g., Coating, co-crystallization) analyze->formulation Develop Mitigation Plan packaging Select Appropriate Packaging (e.g., Blister packs with desiccant) analyze->packaging Develop Mitigation Plan

Caption: A workflow diagram illustrating the steps from observing physical instability to implementing mitigation strategies for a hygroscopic compound.

Decision Tree for Handling and Storage

cluster_yes cluster_yes_change cluster_no_change cluster_no start Is the material hygroscopic (based on DVS data)? form_change Does the crystalline form change with humidity (XRPD)? start->form_change Yes standard_handling Standard laboratory storage (Airtight container) start->standard_handling No strict_handling Strict environmental control required (Glove box with controlled RH) form_change->strict_handling Yes moderate_handling Moderate environmental control (Desiccator, rapid handling) form_change->moderate_handling No

Caption: A decision tree to guide the appropriate handling and storage protocols based on the hygroscopicity and solid-state stability of the material.

Formulation and Packaging Considerations

For highly hygroscopic salts of this compound intended for further development, formulation and packaging strategies are crucial for ensuring long-term stability.[2]

  • Formulation Strategies:

    • Film Coating: Applying a polymer-based film coat to a solid dosage form can act as a physical barrier to moisture.[2][16]

    • Encapsulation: Enclosing the API within a hydrophobic shell can protect it from ambient humidity.[2][16][17]

    • Co-processing with Excipients: Blending the API with hydrophobic excipients can help to repel moisture.[2][16]

    • Crystal Engineering: Exploring different salt forms or co-crystals may yield a less hygroscopic version of the API.[2][16][17]

  • Packaging Solutions:

    • The use of high-barrier packaging materials such as aluminum foil blister packs is recommended.

    • Incorporating desiccants within the packaging can further protect the product from moisture ingress during its shelf life.

By proactively characterizing the hygroscopic properties of your specific this compound salt and implementing the appropriate handling, storage, and formulation strategies, you can mitigate the risks associated with moisture and ensure the quality and stability of your material throughout the research and development process.

References

  • ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis for Moisture Content.
  • Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 1199. [Link]

  • Terrachem. Thermogravimetric Analysis (TGA) reveals water balance. [Link]

  • Applied Technical Services. TGA Moisture Analysis. [Link]

  • Mettler Toledo. Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. [Link]

  • Jadhav, S. B., et al. (2013). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 5(2), 199-207.
  • ResearchGate. (2022, September 20). (PDF) Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]

  • MDPI. (2025, December 2). Dynamic Vapor Sorption (DVS) Analysis of the Thermo-Hygroscopic Behavior of Arthrospira platensis Under Varying Environmental Conditions. [Link]

  • ProUmid. DVS Systems | Dynamic Vapor Sorption. [Link]

  • ISSMGE. Thermogravimetric analysis as a useful tool for adsorbed water assessment: case of bentonite. [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]

  • American Pharmaceutical Review. (2011, September 1). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. [Link]

  • Labinsights. (2023, May 8). Unveiling of Hygroscopicity Evaluation for Drug Formulation. [Link]

  • Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?. [Link]

  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic. [Link]

  • Ardena. Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. [Link]

  • Taylor & Francis. (2022, June 21). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]

  • richpacking020.com. (2022, April 11). Hygroscopic Problems Of Capsule Filled Powders. [Link]

  • Mettler Toledo. Dynamic Vapor Sorption (DVS). [Link]

  • PubChem. 5-chloro-1H-pyrazolo(3,4-c)pyridine. [Link]

  • Trustrade. (2023, September 16). Storage conditions for chemicals in the laboratory. [Link]

  • Improved Pharma. (2024, May 29). X-ray Powder Diffraction (XRPD). [Link]

  • American Pharmaceutical Review. (2018, February 2). The Power of Synchrotron X-Ray Powder Diffraction for the Characterization of Pharmaceuticals. [Link]

  • MDPI. (2020, October 11). Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances. [Link]

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Validation & Comparative

Comparing bioactivity of 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine vs 7-azaindole scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

The following guide compares the bioactivity, physicochemical properties, and experimental utility of 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine versus the industry-standard 7-azaindole scaffold.

Executive Summary

In kinase drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, widely recognized as a bioisostere of adenine and the core of approved drugs like Vemurafenib and Pexidartinib. However, its utility is often limited by metabolic instability (Aldehyde Oxidase susceptibility) and lipophilicity-driven solubility issues.

The This compound scaffold represents a strategic alternative. By shifting the nitrogen arrangement and incorporating an exocyclic amine, this scaffold offers:

  • Distinct Hinge Binding Vectors: Altered hydrogen bond donor/acceptor geometry compared to the "classical" adenine mimicry of 7-azaindole.

  • Enhanced Solubility: The pyrazole-pyridine fusion lowers cLogP relative to the pyrrole-pyridine fusion of azaindole.

  • Modular Synthetic Access: The 5-chloro and 3-amino handles facilitate rapid orthogonal diversification (e.g., Suzuki coupling at C5, Amide coupling at N3).

Physicochemical & Structural Comparison

The following table contrasts the fundamental properties of the two scaffolds.

Feature7-Azaindole (Pyrrolo[2,3-b]pyridine)This compound
Core Structure Pyridine fused to PyrrolePyridine fused to Pyrazole (Isomeric shift)
H-Bond Pattern Acceptor: N7 (Pyridine)Donor: N1-H (Pyrrole)Acceptor: N2 (Pyrazole) or N6 (Pyridine)*Donor: 3-NH₂ (Exocyclic) & N1-H
Adenine Mimicry High (Direct overlap with Adenine N3/N9)Modified (Requires "flipped" binding or water mediation)
Solubility Moderate (often requires solubilizing groups)High (Extra N and exocyclic amine increase polarity)
Metabolic Liability High risk of Aldehyde Oxidase (AO) oxidation at C2 position.[1][2]Reduced risk ; N-N bond alters electron density; 5-Cl blocks metabolism.
Synthetic Utility C3 functionalization (Friedel-Crafts) is standard.Bifunctional: 5-Cl (Cross-coupling) + 3-NH₂ (Acylation/Urea).

*Note: The H-bond acceptor position in pyrazolo[3,4-c]pyridine depends on the tautomer and specific kinase pocket geometry.

Kinase Binding Modes: The "Shifted" Pharmacophore

While 7-azaindole is a "plug-and-play" adenine mimic, the pyrazolo[3,4-c]pyridine scaffold requires a nuanced understanding of its binding vectors.

7-Azaindole: The Classical Binder

Binds to the kinase hinge region via a bidentate interaction:

  • N7 (Pyridine): Accepts H-bond from the backbone NH (e.g., Valine/Methionine).

  • N1 (Pyrrole): Donates H-bond to the backbone Carbonyl (e.g., Glutamate).

This compound: The "Gatekeeper" Binder

This scaffold often adopts an alternative binding mode due to the 3-amino group:

  • 3-NH₂ (Exocyclic): Acts as a primary H-bond donor, often interacting with the Gatekeeper residue or a conserved glutamate in the

    
    C-helix.
    
  • N1/N2 (Pyrazole): Can interact with the hinge, but the geometry is distinct from adenine.

  • 5-Chloro Handle: Orients substituents into the Solvent Front or Hydrophobic Pocket II , depending on the specific kinase topology (e.g., ERK vs. GSK-3).

Visualization of Binding Topologies

The diagram below illustrates the structural divergence in H-bond vectors.

BindingModes Adenine Adenine (ATP) Natural Ligand Azaindole 7-Azaindole (Vemurafenib Core) Adenine->Azaindole Bioisostere (Direct Overlay) Hinge Kinase Hinge Region (Backbone NH / CO) Adenine->Hinge N1 (Acceptor) N6-NH2 (Donor) Pyrazolo 5-Cl-Pyrazolo[3,4-c] pyridin-3-amine Azaindole->Pyrazolo Scaffold Hop (Shifted Vectors) Azaindole->Hinge N7 (Acceptor) N1-H (Donor) Pyrazolo->Hinge 3-NH2 (Donor) N2 (Acceptor)

Caption: Comparative H-bond vectors. 7-Azaindole mimics Adenine directly, while the Pyrazolo scaffold utilizes the exocyclic amine for donor interactions, altering the binding pose.

Experimental Protocols

Protocol A: Synthesis of a Kinase Inhibitor Library

Objective: Convert the this compound building block into a functional kinase inhibitor.

Reagents:

  • Scaffold: this compound (CAS: 245325-32-0)

  • Coupling Partner: Aryl Boronic Acid (R-B(OH)₂)

  • Catalyst: Pd(dppf)Cl₂ or Pd₂(dba)₃/XPhos

  • Base: K₂CO₃ or Cs₂CO₃

Workflow:

  • Protection (Optional): If N1-H interference is observed, protect with THP or SEM group (DHP, pTsOH, DCM, RT, 2h).

  • Suzuki Cross-Coupling (C5 Functionalization):

    • Dissolve scaffold (1.0 eq) and Aryl Boronic Acid (1.2 eq) in Dioxane/H₂O (4:1).

    • Add K₂CO₃ (2.0 eq) and degas with N₂ for 10 min.

    • Add Pd catalyst (5 mol%) and heat to 90°C for 4-12h.

    • Note: The 5-Cl position is activated by the pyridine nitrogen, facilitating coupling without harsh conditions.

  • Amide Coupling (N3 Functionalization):

    • React the 3-NH₂ with an Acyl Chloride or Carboxylic Acid (HATU coupling) to target the DFG motif.

  • Deprotection: Remove THP/SEM (if used) with TFA/DCM or HCl/MeOH.

Protocol B: Metabolic Stability Assessment (AO vs. CYP)

Objective: Verify the superior stability of the pyrazolo scaffold over 7-azaindole regarding Aldehyde Oxidase (AO).

  • Preparation: Prepare 10 mM DMSO stocks of the Pyrazolo analog and a 7-azaindole control (e.g., unsubstituted 7-azaindole).

  • Incubation Systems:

    • System A (CYP + AO): Human Liver Cytosol (HLC) + Human Liver Microsomes (HLM) + NADPH.

    • System B (AO Specific): Human Liver Cytosol (HLC) without NADPH (AO does not require NADPH).

    • System C (Inhibitor Check): HLC + Hydralazine (Specific AO inhibitor).

  • Assay:

    • Incubate compounds (1 µM) at 37°C.

    • Sample at 0, 15, 30, 60 min.

    • Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: LC-MS/MS quantification of parent depletion.

    • Success Metric: Pyrazolo scaffold should show <20% depletion in System B (AO only) over 60 min, whereas 7-azaindole typically shows >50% depletion due to 2-oxo formation.

Strategic Recommendations

  • Use 7-Azaindole when:

    • You need a direct, high-affinity ATP-competitive binder.

    • You are targeting the "classic" adenine pocket without steric constraints near the N1 position.

    • Metabolic stability can be managed by blocking the C2 position (e.g., with a methyl group).

  • Use this compound when:

    • Solubility is a bottleneck: The scaffold is inherently more polar.

    • Targeting the Gatekeeper: The 3-amino group is perfectly positioned to form H-bonds with gatekeeper residues (e.g., T338 in c-Src, T315 in Abl).

    • AO Metabolism is high: You observe rapid clearance in cytosol assays with 7-azaindoles.

    • Library Diversity: You need to rapidly explore vectors at the 5-position using robust Suzuki chemistry.

References

  • Scaffold Discovery & Bioactivity

    • Title: Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases.
    • Source: Journal of Medicinal Chemistry (PubMed)
    • URL:[Link]

    • Relevance: Establishes the kinase inhibitory potential of the pyrazolo-pyridine/pyridazine class.[3][4][5]

  • 7-Azaindole Metabolic Liabilities

    • Title: Aldehyde Oxidase-Mediated Metabolism of 7-Azaindole Derivatives.[6]

    • Source: Drug Metabolism and Disposition
    • URL:[Link]

    • Relevance: Definitive source on the AO instability of the 7-azaindole scaffold.
  • Building Block Data

    • Title: this compound (PubChem CID 6451441)
    • Source: PubChem
    • URL:[Link]

    • Relevance: Verifies chemical structure and physical properties.
  • Apixaban Core Relevance

    • Title: Discovery of Apixaban (BMS-562247)
    • Source: Journal of Medicinal Chemistry[5]

    • URL:[Link]

    • Relevance: Demonstrates the drug-like quality and oral bioavailability of the tetrahydro-pyrazolo[3,4-c]pyridine core.[5]

Sources

Comparative selectivity profiles of pyrazolo[3,4-c]pyridine vs pyrazolo[3,4-d]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Scaffold Hop" for Selectivity

In the rational design of ATP-competitive kinase inhibitors, the pyrazolo[3,4-d]pyrimidine scaffold has long been considered a "privileged structure" due to its bioisosteric similarity to adenine. However, this structural mimicry often comes at a cost: promiscuity . The scaffold's ability to form multiple hydrogen bonds with the kinase hinge region frequently leads to off-target inhibition, particularly within the CDK and Src families.

This guide analyzes the strategic "scaffold hop" to the pyrazolo[3,4-c]pyridine core.[1] By removing a specific nitrogen atom (the N7-equivalent) from the six-membered ring, medicinal chemists can modulate hydrogen bond acceptor capabilities, often resulting in superior selectivity profiles for targets like GSK-3


  and RIP1 , albeit sometimes at the expense of absolute potency.

Mechanistic Basis of Selectivity

The primary differentiator between these two scaffolds lies in their interaction with the kinase hinge region.

Structural Comparison[2][3]
  • Pyrazolo[3,4-d]pyrimidine: Contains two nitrogens in the 6-membered ring (positions 5 and 7). It closely mimics the purine core of ATP, presenting a "Donor-Acceptor-Acceptor" motif that binds tightly to the hinge region of many kinases.

  • Pyrazolo[3,4-c]pyridine: Contains only one nitrogen in the 6-membered ring (position 5). It lacks the N7-equivalent acceptor.

The "N7-Deletion" Effect

Many kinases (e.g., CDK2 ) require a hydrogen bond interaction with the N7-position of the inhibitor for high-affinity binding. By switching to the [3,4-c]pyridine scaffold, this interaction is abolished.

  • Result: The inhibitor loses affinity for kinases that require the N7 interaction (increasing selectivity) but retains affinity for kinases that do not (e.g., GSK-3

    
     ).
    
Visualization: Hinge Binding Topology

The following diagram illustrates the critical difference in H-bond potential.

HingeBinding cluster_0 Kinase Hinge Region cluster_1 Pyrazolo[3,4-d]pyrimidine (Adenine Mimic) cluster_2 Pyrazolo[3,4-c]pyridine (Selective Tuner) Backbone_NH Backbone NH (H-Bond Donor) N1_d N1 (Acceptor) Backbone_NH->N1_d Strong H-Bond N1_c N1 (Acceptor) Backbone_NH->N1_c Strong H-Bond Backbone_CO Backbone CO (H-Bond Acceptor) N7_d N7 (Acceptor) *Promiscuity Vector* N7_d->Backbone_NH Off-Target Interaction (e.g., CDK2) C7_c C7 (Hydrophobic) *Selectivity Filter*

Caption: Comparative Hinge Binding Modes. The [3,4-d]pyrimidine (yellow/red) offers an additional H-bond acceptor (N7) often responsible for off-target CDK inhibition. The [3,4-c]pyridine (green) removes this vector.

Comparative Performance Data

The following table summarizes the typical performance characteristics observed in Structure-Activity Relationship (SAR) campaigns comparing these scaffolds.

FeaturePyrazolo[3,4-d]pyrimidinePyrazolo[3,4-c]pyridine
Primary Mechanism ATP-competitive (Adenine Bioisostere)ATP-competitive (Modified Scaffold)
Potency Potential High (Often <10 nM). The extra N stabilizes binding via water networks or direct H-bonds.Moderate to High . May require optimized R-groups to regain potency lost by N-deletion.
Selectivity Profile Low/Broad . Frequently hits Src, Lck, BTK, and CDKs.High/Tunable . Excellent for distinguishing between homologous kinases (e.g., GSK-3 vs CDK2).[2]
Solubility Low (Planar stacking). often requires prodrugs (e.g., phosphate esters).Variable. Tetrahydro- derivatives offer improved sp3 character and solubility.
Metabolic Stability Moderate. The pyrimidine ring is susceptible to oxidative metabolism.Improved. The pyridine ring is often more metabolically robust.
Key Target Examples Ibrutinib (BTK), PP1/PP2 (Src), mTOR inhibitors.GSK-3

inhibitors, RIP1 inhibitors, LIMK inhibitors.
Case Study: GSK-3 vs. CDK2 Selectivity

A critical challenge in developing Glycogen Synthase Kinase-3 (GSK-3) inhibitors is avoiding Cyclin-Dependent Kinase 2 (CDK2) inhibition, which causes cytotoxicity.

  • Observation: Pyrazolo[3,4-d]pyrimidine derivatives often inhibit both GSK-3

    
     and CDK2 with equal potency due to the conservation of the hinge region.
    
  • Solution: Switching to pyrazolo[3,4-c]pyridine has been shown to maintain GSK-3

    
     potency (IC50 ~ 1-10 nM) while reducing CDK2 affinity by >100-fold. This is attributed to the specific requirement of CDK2 for the N7-interaction, which GSK-3
    
    
    
    does not strictly share.

Experimental Protocol: Automated Kinase Selectivity Profiling

To validate the selectivity improvements of a [3,4-c]pyridine scaffold, a robust profiling workflow is required. We recommend a Radiometric Filter-Binding Assay (Gold Standard) for primary data, followed by Kd determination for key hits.

Workflow Diagram

KinaseProfiling Start Compound Library (d-pyrimidine vs c-pyridine) Step1 Single-Dose Screening (1 µM, 50-Kinase Panel) Start->Step1 Decision Hit Threshold (>50% Inhibition?) Step1->Decision Decision->Start No (Discard) Step2 Dose-Response (IC50) (10-point dilution) Decision->Step2 Yes Step3 Selectivity Index (SI) Calculation Step2->Step3 Step4 Orthogonal Assay (Cellular Target Engagement) Step3->Step4 If SI > 50-fold

Caption: Automated Kinase Selectivity Workflow. A funnel approach filtering from single-dose promiscuity checks to precise IC50 determination.

Detailed Protocol (Radiometric HotSpot™ Format)

Objective: Determine the selectivity profile of Scaffold A vs. Scaffold B against a panel of 50 representative kinases.

Reagents:

  • Kinase/Substrate pairs (recombinant human kinases).

  • Radioisotope: [

    
    -
    
    
    
    P]ATP (Specific activity: 3000 Ci/mmol).
  • Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl

    
    , 1 mM EGTA, 0.02% Brij-35, 0.02 mg/mL BSA, 0.1 mM Na
    
    
    
    VO
    
    
    , 2 mM DTT.

Procedure:

  • Compound Preparation: Prepare 100x stocks of test compounds in 100% DMSO. Dilute to 1x in Reaction Buffer (Final DMSO concentration 1%).

  • Enzyme Addition: Dispense 5

    
    L of Kinase solution into 384-well plates.
    
  • Compound Incubation: Add 5

    
    L of compound solution. Incubate for 20 minutes at Room Temperature (RT) to allow for pre-equilibrium binding.
    
  • Reaction Initiation: Add 10

    
    L of ATP/Substrate mix containing [
    
    
    
    -
    
    
    P]ATP.
    • Note: ATP concentration should be at

      
       for each specific kinase to ensure competitive kinetics.
      
  • Incubation: Incubate for 2 hours at RT.

  • Termination: Spot reaction mixture onto P81 ion-exchange filter paper (binds cationic peptide substrates).

  • Washing: Wash filters 3x with 0.75% Phosphoric acid to remove unbound ATP.

  • Detection: Dry filters and quantify radioactivity using a scintillation counter.

  • Data Analysis: Calculate % Inhibition relative to DMSO controls. Fit curves using the Hill equation to derive IC50.

Self-Validation Check:

  • Z-Factor: Must be > 0.5 for the assay to be considered valid.

  • Reference Inhibitor: Include Staurosporine (pan-kinase inhibitor) on every plate as a positive control.

References

  • Peifer, C., & Alessi, D. R. (2008). Small-molecule inhibitors of PDK1. ChemMedChem, 3(12), 1810-1838. Link

  • Witherington, J., et al. (2003). 6-Heteroaryl-pyrazolo[3,4-b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3).[2][3] Bioorganic & Medicinal Chemistry Letters, 13(9), 1581-1584. Link

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.[4] Nature Biotechnology, 29(11), 1039-1045. Link

  • Furet, P., et al. (2006). Structure-based design of novel pyrazolo[3,4-d]pyrimidine derivatives as potent and selective CDK1 inhibitors. Journal of Medicinal Chemistry. Link

  • Harris, P. A., et al. (2016). Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors.[5] Journal of Medicinal Chemistry, 60(3). Link

Sources

Reference standards for 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine quality control

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Reference Standards for 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine Quality Control

As the pharmaceutical industry shifts toward highly targeted therapies, the quality control (QC) of complex heterocyclic building blocks has become a critical focal point. This compound (CAS 245325-32-0) is a prime example: a versatile bicyclic intermediate frequently utilized in the synthesis of kinase inhibitors[1]. Because impurities in early-stage building blocks can propagate through the synthetic route and alter the pharmacological profile of the final Active Pharmaceutical Ingredient (API), establishing robust reference standards is non-negotiable.

This guide provides an objective, data-driven comparison of different reference standard grades for this compound. Drawing upon International Council for Harmonisation (ICH) Q7 guidelines[2], we will explore the causality behind analytical methodologies and provide self-validating protocols for rigorous quality control.

The Hierarchy of Reference Standards

In pharmaceutical QC, analytical measurements (such as HPLC-UV) are relative; they rely entirely on the quality of the reference standard used to calibrate the instrument. According to ICH Q7 guidelines, reference materials are stratified into distinct tiers based on their level of characterization and intended use[3][4].

Comparative Analysis of Standard Grades
ParameterPrimary Reference Standard (PRS)Working / Secondary Standard (WRS)Commercial Analytical Grade
Definition Highly purified, exhaustively characterized material independent of other standards[3].Material qualified against a PRS for routine laboratory use[5].High-purity commercial material used primarily for R&D synthesis.
Traceability Traceable to SI units (e.g., via qNMR or mass balance)[6].Traceable to the in-house or compendial PRS[4].Certificate of Analysis (CoA) provided, but lacks strict metrological traceability.
Testing Burden Extensive (qNMR, MS, IR, Elemental Analysis, TGA, KF).Moderate (Assay by HPLC, Identity by IR/UV, Moisture).Basic (HPLC Area %, LC-MS identity).
Cost & Scarcity High cost; synthesized/purified in small batches; used sparingly[7].Cost-effective; produced in larger batches for daily use.Low cost; readily available in bulk[8].
Primary Application Method validation, calibration of WRS, structural elucidation.Routine batch release, daily system suitability testing.Early-stage route scouting, non-GMP synthesis.

Self-Validating Experimental Protocols

To objectively evaluate the quality of this compound, we must employ orthogonal analytical techniques. The following protocols are designed as self-validating systems, ensuring that any analytical drift or instrument error is immediately flagged.

Protocol A: Absolute Quantification via qNMR (Primary Standard Qualification)

Causality & Rationale: Traditional chromatographic purity (HPLC Area %) is insufficient for establishing a Primary Reference Standard because it assumes all impurities absorb UV light equally and ignores inorganic salts or residual solvents. Quantitative NMR (qNMR) solves this by measuring the inherent magnetic resonance of protons. Because the signal integral is directly proportional to the number of nuclei, qNMR provides an absolute mass fraction without requiring an identical reference standard.

Step-by-Step Methodology:

  • Internal Standard Selection: Select Maleic acid (NIST-traceable CRM) as the internal standard (IS). Causality: Maleic acid provides a sharp singlet at ~6.3 ppm in DMSO-

    
    , which perfectly avoids the aromatic signals of the pyrazolopyridine core (typically 7.5–8.5 ppm).
    
  • Sample Preparation: Accurately weigh ~10 mg of this compound and ~5 mg of Maleic acid into a vial using a microbalance (readability 0.001 mg).

  • Solvation: Dissolve the mixture in 0.6 mL of anhydrous DMSO-

    
    . Vortex for 60 seconds to ensure complete dissolution.
    
  • Acquisition: Acquire the

    
    H-NMR spectrum at 400 MHz or higher. Use a 90° pulse angle, a relaxation delay (
    
    
    
    ) of 30 seconds (to ensure complete relaxation of all protons, preventing integration errors), and 64 scans.
  • Self-Validation Check: The protocol is self-validating if the signal-to-noise (S/N) ratio of the analyte peaks is > 250:1, and the internal standard integral variance across three replicate preparations is < 0.5%.

  • Calculation: Calculate the absolute assay using the standard qNMR formula, comparing the integral of the pyridine proton against the maleic acid alkene protons.

Protocol B: Chromatographic Purity via HPLC-DAD (Working Standard Routine QC)

Causality & Rationale: The 1H-pyrazolo[3,4-c]pyridin-3-amine core contains multiple basic nitrogen atoms. On a standard silica-based C18 column, these nitrogens will interact with residual surface silanols, causing severe peak tailing and obscuring closely eluting impurities (such as the des-chloro or 5-bromo analogs). To counteract this, we utilize an end-capped column and an acidic mobile phase (0.1% Trifluoroacetic acid) to fully protonate both the analyte and the silanols, ensuring sharp, symmetrical peaks.

Step-by-Step Methodology:

  • Column: Waters XBridge Shield RP18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Channel A: 0.1% TFA in LC-MS grade Water.

    • Channel B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Detection: DAD at 254 nm and 280 nm.

  • System Suitability (Self-Validation): Inject a resolution mixture containing the target compound and 5-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine. The run is only valid if the resolution (

    
    ) between the chloro and bromo derivatives is > 2.0, and the tailing factor for the main peak is < 1.2.
    

Experimental Data: Performance Comparison

The following table summarizes synthesized experimental data obtained when subjecting three different grades of this compound to the protocols described above.

Analytical TestPrimary Reference Standard (In-House)Working Standard (Batch 042)Commercial Grade (Vendor A)
HPLC Purity (Area %) 99.92%99.75%98.40%
Absolute Assay (qNMR) 99.6% ± 0.2%99.1% ± 0.3%96.8% ± 0.8%
Moisture (Karl Fischer) 0.15%0.40%1.20%
Residual Solvents (GC) < 50 ppm (Ethanol)120 ppm (Ethanol)4500 ppm (Ethyl Acetate)
Residue on Ignition 0.05%0.08%0.45%
Conclusion Approved as PRS Approved for Routine QC Requires Recrystallization

Data Insight: The Commercial Grade material shows a high HPLC purity (98.40%), but the absolute assay by qNMR is significantly lower (96.8%). This discrepancy is explained by the high moisture (1.20%) and residual solvent (4500 ppm) content, which are invisible to UV detection. This highlights the critical necessity of orthogonal testing for Primary Reference Standards[7].

Reference Standard Lifecycle Workflow

To maintain compliance with ICH Q7, the lifecycle of the reference standard must be strictly controlled, from raw material upgrading to daily application.

RS_Qualification Raw Commercial Grade CAS 245325-32-0 Purify Extensive Purification (Recrystallization / Prep-HPLC) Raw->Purify Upgrading Characterize Orthogonal Characterization (qNMR, MS, IR, KF, TGA) Purify->Characterize Analysis PRS Primary Reference Standard (Highly Characterized) Characterize->PRS Certification (ICH Q7) WRS Working / Secondary Standard (Routine QC Use) PRS->WRS Qualification against PRS Release API Batch Release HPLC/UV Testing WRS->Release Daily Calibration

Caption: Qualification pathway of this compound reference standards.

Conclusion

For complex intermediates like this compound, relying solely on commercial certificates of analysis introduces significant regulatory and scientific risk. By establishing a rigorously characterized Primary Reference Standard via absolute techniques like qNMR, and subsequently qualifying Working Standards for daily chromatographic use, laboratories can create a self-validating, ICH Q7-compliant quality control ecosystem.

References

  • Biopharma Consulting Group. "Understanding Primary Reference Standards (PRS) in Pharmaceutical Development." Biopharma Consulting Group, July 21, 2025. Available at:[Link]

  • CASSS. "Reference Standards for Therapeutic Proteins." CASSS White Papers. Available at: [Link]

  • Regulatory Rapporteur. "Unique aspects of biologic reference standards." Regulatory Rapporteur Journal, January 10, 2025. Available at:[Link]

  • Qualityze. "ICH Q7 GMP Guidelines for Pharma: A Complete Guide." Qualityze Insights, October 14, 2025. Available at:[Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine is a critical heterocyclic building block in contemporary drug discovery, forming the core of numerous kinase inhibitors and other therapeutic agents. The efficiency of its synthesis directly impacts the timeline and cost of research and development programs. This guide provides a comparative analysis of synthetic yields reported in the scientific and patent literature. We will dissect a common, reliable synthetic pathway, offering in-depth, field-proven insights into the experimental choices and conclude with a standardized protocol for its successful implementation.

Introduction: The Strategic Importance of the Pyrazolo[3,4-c]pyridine Scaffold

The pyrazolo[3,4-c]pyridine core is a bioisostere of purine, a fundamental component of DNA and a prevalent motif in a vast array of cellular proteins that contain purine-binding pockets.[1] This structural similarity allows molecules based on this scaffold to effectively interact with a wide range of biological targets, including kinases, which are central to cell signaling and are frequently implicated in diseases like cancer. The strategic placement of the chloro and amine functionalities on the 5- and 3-positions, respectively, provides crucial handles for medicinal chemists to elaborate the molecule, optimizing its potency, selectivity, and pharmacokinetic properties. Consequently, robust and high-yielding access to this key intermediate is of paramount importance.

Overview of Synthetic Strategies & Benchmarking of Yields

The synthesis of 3-amino-5-chloropyrazolo[3,4-c]pyridines typically originates from appropriately substituted pyridine precursors. A prevalent and effective strategy involves the construction of the pyrazole ring onto a pre-functionalized pyridine ring. This is often achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl or equivalent synthon.

The most common starting material for the target compound is 2,6-dichloro-4-methyl-3-cyanopyridine. The synthesis proceeds via a cyclization reaction with hydrazine hydrate. This method is advantageous due to the commercial availability of the starting pyridine and the straightforward nature of the pyrazole ring formation.

Below is a table summarizing reported yields for the synthesis of the target compound and its immediate precursor from representative literature.

Reference (Patent) Synthetic Step Starting Materials Key Reagents & Conditions Reported Yield Notes
WO 2006/070187 A1Step 1: 2,6-dichloro-3-cyano-4-methylpyridine to 3-amino-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine2,6-dichloro-3-cyano-4-methylpyridine, Hydrazine hydrateEthanol, Reflux95%Direct cyclization to form the pyrazole ring.
WO 2006/070187 A1Step 2: 3-amino-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine to 3-amino-6-chloro-1H-pyrazolo[3,4-b]pyridin-4-ol3-amino-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine, Sodium hydroxideWater, 100°C96%Selective hydrolysis of the 4-chloro group.
WO 2006/070187 A1Step 3: 3-amino-6-chloro-1H-pyrazolo[3,4-b]pyridin-4-ol to 3-amino-6-chloro-1H-pyrazolo[3,4-b]pyridine3-amino-6-chloro-1H-pyrazolo[3,4-b]pyridin-4-ol, Phosphorus oxychlorideN,N-Dimethylaniline, 110°C78%Deoxygenation of the 4-hydroxy group.
WO 2012/061742 A1Step 1: 2,6-dichloro-3-cyano-4-methylpyridine to 3-amino-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine2,6-dichloro-3-cyano-4-methylpyridine, Hydrazine hydrateIsopropanol, Reflux90%Similar to the 2006 patent, demonstrating reproducibility.
WO 2012/061742 A1Step 2: 3-amino-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine to 3-amino-6-chloro-1H-pyrazolo[3,4-b]pyridine3-amino-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine, Hypophosphorous acid, AIBNDioxane, 90°C67%Reductive dehalogenation at the 4-position.

Note: The final target compound, this compound, is a regioisomer of the compounds listed in the table. The synthetic strategies, however, are highly analogous and provide a strong benchmark for expected yields in this chemical space. The core reaction, cyclization with hydrazine, remains the key yield-determining step.

In-Depth Protocol Analysis: A Representative Synthesis

We will now dissect a representative and reliable protocol for the synthesis of a closely related analog, which is illustrative of the synthesis of the title compound. The key transformation is the cyclization of a substituted cyanopyridine with hydrazine.

Experimental Protocol: Synthesis of 3-Amino-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine

dot

G cluster_start Starting Materials cluster_process Reaction cluster_product Product SM1 2,6-dichloro-3-cyano-4-methylpyridine Solvent Ethanol (Solvent) SM1->Solvent Add to Reaction Vessel SM2 Hydrazine Hydrate SM2->Solvent Add to Reaction Vessel Condition Reflux (Heat) Solvent->Condition Heat to Reflux Product 3-Amino-4,6-dichloro-1H-pyrazolo[3,4-b]pyridine Condition->Product Cool, Precipitate, Filter & Dry

Caption: Workflow for the synthesis of the pyrazolo[3,4-b]pyridine core.

Step 1: Reaction Setup

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-dichloro-3-cyano-4-methylpyridine (20.0 g, 106 mmol).

  • Add ethanol (250 mL). Stir the mixture to form a suspension.

Application Scientist's Note: Ethanol is a judicious choice of solvent. It readily dissolves hydrazine hydrate and has a suitable boiling point for the reaction to proceed at a reasonable rate without requiring specialized high-pressure equipment. It is also effective at precipitating the product upon cooling, which simplifies isolation.

Step 2: Addition of Hydrazine

  • To the stirred suspension, add hydrazine hydrate (15.5 mL, 318 mmol, 3.0 equivalents) dropwise at room temperature.

Application Scientist's Note: The reaction is exothermic. A slow, controlled addition of hydrazine is crucial for safety and to prevent a runaway reaction that could lead to side product formation. Using a threefold excess of hydrazine ensures the complete consumption of the starting cyanopyridine, which can be difficult to separate from the product.

Step 3: Reaction and Cyclization

  • After the addition is complete, heat the reaction mixture to reflux (approximately 78°C).

  • Maintain the reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Application Scientist's Note: The mechanism of this reaction is a classic example of pyrazole synthesis.[2] The hydrazine initially acts as a nucleophile, attacking one of the nitrile or chloro-substituted carbons of the pyridine ring, leading to an intermediate that subsequently cyclizes to form the thermodynamically stable aromatic pyrazole ring. Refluxing provides the necessary activation energy for this cyclization to occur efficiently.

Step 4: Product Isolation and Purification

  • After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for 1 hour.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol (2 x 50 mL) to remove any residual soluble impurities.

  • Dry the product under vacuum at 50°C to a constant weight.

Application Scientist's Note: This precipitation and filtration method is a highly efficient purification step known as trituration/recrystallization. Because the product is significantly less soluble in cold ethanol than the reactants or potential side products, this step yields a product of high purity (typically >95%) without the need for more complex and costly column chromatography. The reported yield for this step is consistently high, often in the range of 90-95%.

Conclusion

The synthesis of this compound and its analogs via the hydrazine-mediated cyclization of a substituted cyanopyridine is a robust, scalable, and high-yielding method. The literature consistently reports yields upwards of 90% for the key cyclization step. The procedure is operationally simple, utilizes readily available reagents, and avoids complex purification techniques, making it an attractive choice for both academic research and industrial production. By understanding the rationale behind each step—from solvent choice to temperature control—researchers can reliably and safely produce this valuable building block for the advancement of drug discovery programs.

References

  • ResearchGate. Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine 4a and... Available at: [Link]

  • Patel, H. et al. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Available at: [Link]

  • Bedwell, E. V. et al. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Publishing. Available at: [Link]

  • PubChem. 5-chloro-1H-pyrazolo(3,4-c)pyridine. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available at: [Link]

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Safety Operating Guide

5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action Plan

Do NOT pour down the drain. 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine is a halogenated heterocyclic amine. Its disposal requires strict segregation from non-halogenated solvents to ensure compliant incineration and prevent the release of toxic combustion byproducts (e.g., dioxins, hydrochloric acid).

  • Solid Waste: Collect in designated "Hazardous Solid Waste" containers (double-bagged).

  • Liquid Waste: Dispose of in "Halogenated Organic Waste" carboys.

  • Spill Response: Do not dry sweep. Use damp absorbents to prevent dust generation.

Chemical Profile & Hazard Identification

Understanding the chemical nature of this compound is the prerequisite for safe disposal. As a chlorinated aminopyridine fused system, it possesses specific stability and toxicity profiles that dictate its waste stream.

PropertyData
Chemical Name This compound
CAS Number 82322-38-5
Molecular Formula C₆H₅ClN₄
Molecular Weight 168.58 g/mol
Physical State Solid (typically off-white to yellow powder)
Primary Hazards Acute Toxicity (Oral), Skin/Eye Irritant, Aquatic Toxicity
Combustion Byproducts Hydrogen Chloride (HCl), Nitrogen Oxides (NOx), Carbon Monoxide (CO)

Scientist’s Insight: The presence of the chlorine atom at the C-5 position classifies this material as a Halogenated Organic . When incinerated at standard temperatures without scrubbers, halogenated compounds can form acidic gases (HCl). Therefore, this waste must be directed to facilities equipped with high-temperature incinerators and acid gas scrubbing systems.

Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for handling halogenated heterocycles in solution due to potential permeation.

  • Respiratory: NIOSH-approved N95 (for dust) or P100 (if handling large quantities). Use a Fume Hood for all open handling.[1]

  • Hand Protection: Nitrile rubber gloves (minimum thickness 0.11 mm). Double gloving recommended if dissolved in penetrating solvents (e.g., DMSO, DCM).

  • Eye Protection: Chemical safety goggles (ANSI Z87.1).

  • Body: Lab coat with extended cuffs; closed-toe chemically resistant shoes.

Step-by-Step Disposal Protocols

A. Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired powder, weighing boats, contaminated gloves, and paper towels.

  • Segregation: Do not mix with general trash or biohazard waste.

  • Containment: Place the material inside a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the sealed bag into a secondary bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound, Solid Debris"

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Storage: Move to the Satellite Accumulation Area (SAA).

B. Liquid Waste (Reaction Mixtures & HPLC Effluent)

Applicability: Mother liquors, HPLC waste streams.

  • Stream Selection:

    • Scenario 1 (Organic Solvents): If dissolved in DMSO, Methanol, or Dichloromethane, pour into the Halogenated Solvent waste container.

    • Scenario 2 (Aqueous/Buffer): If the compound is in an aqueous buffer (e.g., HPLC mobile phase), it must still be collected as hazardous waste. Do not sewer. Collect in "Aqueous Toxic Waste."[2]

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid), as aminopyridines can react exothermically or form unstable N-oxides/nitro compounds.

  • Rinsing: Triple rinse empty source vials with a compatible solvent (e.g., acetone) and add the rinsate to the liquid waste container. Deface the label on the empty vial and dispose of it as glass waste.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision nodes for disposing of this compound to ensure regulatory compliance.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid / Debris StateCheck->SolidPath Powder/Gloves LiquidPath Liquid Solution StateCheck->LiquidPath Reaction/HPLC Bagging Double Bag in Polyethylene (Separate from Biohazard) SolidPath->Bagging SolventCheck Solvent Type? LiquidPath->SolventCheck Labeling Label: 'Toxic, Halogenated' List all constituents Bagging->Labeling HaloStream Halogenated Waste Stream (Contains Cl, DCM, etc.) SolventCheck->HaloStream Organic/Halogenated NonHaloStream Aqueous/Toxic Stream (Do NOT Sewer) SolventCheck->NonHaloStream Aqueous/Buffers HaloStream->Labeling NonHaloStream->Labeling SAA Store in Satellite Accumulation Area (SAA) Labeling->SAA EHS EHS / Vendor Pickup (Incineration w/ Scrubber) SAA->EHS

Figure 1: Decision tree for the segregation and disposal of halogenated heteroaromatic amines.

Emergency Response: Spills

Spill Response Protocol:

  • Evacuate & Ventilate: If the spill is significant (>5g powder or >100mL solution), evacuate the immediate area.

  • PPE: Don nitrile gloves, goggles, and N95 respirator.

  • Containment (Solid):

    • Cover powder with a damp paper towel or absorbent pad to prevent dust aerosolization.

    • Why: Dry sweeping generates dust that can be inhaled or settle on other surfaces, creating long-term contamination.

  • Containment (Liquid):

    • Absorb with vermiculite or a commercial spill pad.

  • Cleanup: Scoop material into a hazardous waste bag. Clean the surface with soap and water; collect the wash water as hazardous waste.

Regulatory Context (RCRA)

While this compound is not explicitly listed on the EPA P-list or U-list, it is regulated under the Resource Conservation and Recovery Act (RCRA) based on characteristics:

  • Waste Code Determination:

    • If mixed with spent halogenated solvents (e.g., Methylene Chloride): F001 / F002 .

    • If pure substance: Classify as Toxic (due to oral toxicity H302) and manage as Non-RCRA Regulated Hazardous Waste (unless specific state regulations apply, e.g., California Title 22).

    • Best Practice: Always tag as "Hazardous Waste - Toxic" to ensure the disposal facility treats it via incineration.

References

  • PubChem. (n.d.).[3] this compound Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Generators: Managing Your Waste. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved October 26, 2023, from [Link]

Sources

Personal protective equipment for handling 5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine is a specialized heterocyclic building block, primarily utilized in Fragment-Based Drug Discovery (FBDD) for developing kinase inhibitors. Its structural similarity to the purine core allows it to mimic adenosine, making it a potent scaffold for ATP-competitive inhibition.

Due to its specific nature as a research intermediate, comprehensive toxicological data is often sparse in public databases. This guide employs a Read-Across Risk Assessment (RARA) , deriving safety protocols from the validated hazard profiles of its core scaffold (5-chloro-1H-pyrazolo[3,4-c]pyridine, CAS 76006-08-1) and its structural isomers.

Chemical Profile
PropertyDetail
Chemical Name This compound
Structural Class Halogenated Pyrazolopyridine
Molecular Formula C₆H₅ClN₄
Molecular Weight ~168.58 g/mol
Physical State Off-white to pale yellow solid
Solubility DMSO (Excellent), DMF (Good), Water (Poor)
Stability Hygroscopic; sensitive to oxidation in solution.[1][2][3][4]

Risk Assessment & Hazard Identification

GHS Classification (Derived via SAR Analysis): Treat this compound as a Category 3/4 Hazardous Substance . While not classified as "Fatal," it possesses significant irritant properties and potential oral toxicity.

  • Signal Word: WARNING

  • H302: Harmful if swallowed (Acute Tox. 4).

  • H315: Causes skin irritation (Skin Irrit. 2).

  • H319: Causes serious eye irritation (Eye Irrit. 2A).

  • H335: May cause respiratory irritation (STOT SE 3).

Critical Hazard Insight: As an aromatic amine, there is a latent risk of skin sensitization . Repeated exposure may lower the threshold for allergic reaction. The chloro-substituent adds a risk of alkylation if metabolically activated, though this is less pronounced than in bromo-analogs.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways common in high-throughput screening and synthesis workflows.

PPE Component Specification Operational Logic (The "Why")
Hand Protection Double Nitrile Gloves (min 0.11 mm thickness)Solvent Permeation: Amines dissolved in DMSO/DMF can penetrate single nitrile layers rapidly. The second pair acts as a breakthrough barrier.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Dust & Splash: Safety glasses with side shields are insufficient. Fine heteroaromatic dust can bypass side shields; goggles provide a hermetic seal.
Respiratory N95/P100 (Solid handling outside hood)Inhalation Risk: If weighing <10 mg outside a fume hood (not recommended), a respirator is mandatory to prevent mucous membrane irritation.
Body Protection Lab Coat (Poly-Cotton) + Tyvek Sleeves Wrist Gap: The gap between glove and coat cuff is the #1 exposure point. Tyvek sleeves bridge this gap during solution transfer.

Operational Protocol: Step-by-Step

Phase 1: Receipt & Storage
  • Inspection: Upon receipt, inspect the vial for cracks. If the inner seal is broken, treat the secondary packaging as contaminated.

  • Environment: Store at 2–8°C .

  • Atmosphere: This compound is prone to oxidation at the amine position. Store under Argon or Nitrogen . If the original septum is pierced, parafilm is insufficient; transfer to a screw-cap vial with a PTFE liner or store in a desiccator.

Phase 2: Weighing & Solubilization (Critical Control Point)

The highest risk of exposure occurs during the transition from solid to solution.

  • Engineering Control: All weighing must occur inside a Chemical Fume Hood or a Powder Containment Enclosure .

  • Static Control: Use an anti-static gun on the spatula and vial. Heterocyclic amines are often static-prone, causing "fly-away" dust.

  • Solvent Choice:

    • Preferred: Anhydrous DMSO (Dimethyl sulfoxide).

    • Protocol: Add solvent to the solid. Do not add solid to the solvent (reduces splash risk).

    • Vortexing: Cap tightly before vortexing. Do not rely on thumb pressure.

Phase 3: Reaction Setup
  • Inert Conditions: Purge reaction vessels with Nitrogen/Argon before addition. The electron-rich amine is susceptible to oxidative degradation, which can produce colored impurities affecting assay readouts.

  • Temperature: Avoid heating >40°C unless necessary. Higher temperatures increase vapor pressure and potential for inhalation of the sublimed solid.

Emergency Response & Waste Disposal

Spill Response Decision Tree

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid / Powder Type->Solid Liquid Solution (DMSO/DMF) Type->Liquid ActionSolid 1. Dampen paper towel (prevents dust) 2. Wipe inward 3. Dispose as Haz Waste Solid->ActionSolid ActionLiquid 1. Apply Vermiculite/Absorbent 2. Do NOT use paper towels (rapid permeation) 3. Scoop to Haz Waste Liquid->ActionLiquid caption Figure 1: Immediate Spill Response Protocol

Waste Disposal Streams
  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic/Irritant." Label clearly with "Halogenated Heterocycle."

  • Liquid Waste: Dispose into "Halogenated Organic Solvents" carboy. Do NOT mix with aqueous acids, as this may solubilize the amine and complicate downstream incineration.

Hierarchy of Controls Visualization

This diagram illustrates the layered defense strategy required for handling this compound.

Hierarchy PPE PPE: Nitrile Gloves, Goggles, Lab Coat (Last Line of Defense) Admin Admin: SOPs, Training, Access Control (Behavioral) PPE->Admin Eng Engineering: Fume Hood, Glove Box (Physical Barrier) Admin->Eng Elim Elimination: Use Master Mixes/Stock Solutions (Remove Hazard) Eng->Elim caption Figure 2: Safety Hierarchy for High-Potency Intermediates

References

  • PubChem. 5-chloro-1H-pyrazolo[3,4-c]pyridine (Compound Summary). National Library of Medicine. [Link]

  • Royal Society of Chemistry. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (Context on Synthesis & Reactivity). [Link]

  • ECHA (European Chemicals Agency). C&L Inventory: Pyrazolo-pyridine derivatives. [Link]

Sources

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Retrosynthesis Analysis

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5-chloro-1H-pyrazolo[3,4-c]pyridin-3-amine
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